Tripropylene glycol diacrylate
Description
Significance of Multifunctional Acrylate (B77674) Monomers in Polymer Science
Multifunctional acrylate monomers (MFAMs) are a class of compounds characterized by the presence of multiple acrylate groups within a single molecule. sigmaaldrich.comresearchcommons.org This structural feature makes them highly significant in polymer science for several reasons. Primarily, they act as crosslinkers, forming three-dimensional polymer networks that enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials. sigmaaldrich.commultichemindia.com The density of this crosslinked network can be tailored by adjusting the type and concentration of the MFAM, allowing for precise control over the final properties of the polymer. researchcommons.org
Furthermore, MFAMs are integral to radiation-curing technologies, a field recognized for its energy efficiency and low environmental impact. guidechem.com In these systems, the acrylate groups readily undergo rapid polymerization upon exposure to UV or EB radiation, a process that is often completed in seconds without the need for solvents. mdpi.com This rapid curing capability is highly advantageous for high-speed industrial applications such as coatings, inks, and adhesives. riverlandtrading.commultichemindia.com The versatility of MFAMs allows for the formulation of materials with a wide range of properties, from hard and abrasion-resistant coatings to flexible and impact-resistant adhesives. riverlandtrading.comnih.gov
Role of Tripropylene (B76144) Glycol Diacrylate as a Reactive Diluent and Crosslinker
TPGDA plays a dual role in polymer formulations, functioning as both a reactive diluent and a crosslinking agent. pubcompare.aiatamanchemicals.com As a reactive diluent, its primary function is to reduce the viscosity of high-viscosity oligomers and prepolymers, making them easier to process and apply. atamanchemicals.compalmerholland.com Unlike non-reactive diluents, which can compromise the final properties of the material, TPGDA becomes an integral part of the polymer network during the curing process. palmerholland.com This incorporation ensures that the desired physical and mechanical properties are not only maintained but often enhanced. palmerholland.com
As a crosslinker, the two acrylate groups in the TPGDA molecule enable the formation of a crosslinked polymer network. sigmaaldrich.commultichemindia.com This network structure imparts several desirable characteristics to the cured material, including:
Flexibility: The polyether backbone of TPGDA provides a degree of flexibility to the polymer, preventing brittleness. atamanchemicals.compalmerholland.com
Adhesion: TPGDA enhances the adhesive properties of formulations, making them suitable for a variety of substrates. riverlandtrading.com
Chemical and Abrasion Resistance: The crosslinked structure improves the material's resistance to chemicals and physical wear. riverlandtrading.com
Water Resistance: The hydrophobic nature of TPGDA contributes to improved water resistance in the final product. atamanchemicals.compalmerholland.com
These properties make TPGDA a valuable component in a wide array of applications, including industrial coatings for wood and plastics, printing inks, adhesives, and 3D printing resins. riverlandtrading.comprochema.com
Scope and Research Focus on Tripropylene Glycol Diacrylate
Current research on TPGDA is focused on expanding its applications and optimizing its performance in various formulations. A significant area of investigation is its use in 3D printing, particularly in stereolithography (SLA) and digital light processing (DLP) technologies. riverlandtrading.com Researchers are exploring how different concentrations of TPGDA affect the mechanical properties, resolution, and curing speed of 3D-printed objects. riverlandtrading.comnih.gov For instance, studies have shown that TPGDA can significantly reduce the viscosity of 3D printing resins, leading to improved printing accuracy. uychem.com
Another key research area is the development of advanced coatings and adhesives. Scientists are investigating the use of TPGDA in creating nanocomposites, where the addition of nanoparticles can further enhance properties like hardness and scratch resistance. researchgate.net There is also ongoing research into the thermomechanical properties of TPGDA-based polymers, examining how factors like curing method (UV vs. EB) and the inclusion of other materials, such as liquid crystals, can influence the final characteristics of the material. nih.gov Furthermore, the synthesis of novel polymers using TPGDA as a crosslinker is being explored for specialized applications, including the development of materials for medical devices and flexible electronics. sigmaaldrich.comdataintelo.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42978-66-5 ashland.com |
| Molecular Formula | C15H24O6 ashland.com |
| Molecular Weight | 300.35 g/mol sigmaaldrich.com |
| Appearance | Colorless to slightly yellow liquid atamanchemicals.comunisunchem.com |
| Viscosity @ 25°C | 10-15 mPa·s atamanchemicals.compalmerholland.com |
| Density @ 25°C | 1.03 g/mL sigmaaldrich.com |
| Refractive Index (n20/D) | 1.45 sigmaaldrich.com |
| Flash Point | 153°C ashland.com |
| Glass Transition Temperature (Tg) | 62°C atamanchemicals.com |
Research Findings on TPGDA in Polymer Formulations
| Application Area | Key Findings |
| 3D Printing | Reduces resin viscosity, improving print accuracy and enabling the creation of high-resolution, durable prints. riverlandtrading.comuychem.com |
| Coatings | Improves gloss, hardness, flexibility, and chemical and abrasion resistance in UV/EB curable coatings for various substrates. riverlandtrading.comatamanchemicals.com |
| Adhesives | Enhances bond strength, flexibility, and moisture resistance in UV-curable adhesives. riverlandtrading.com |
| Printing Inks | Increases adhesion, wear resistance, and drying speed in flexographic, inkjet, and screen printing inks. riverlandtrading.com |
| Nanocomposites | Can be used with modified montmorillonite (B579905) to create cross-linked nanocomposites with altered thermal stability. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-6-14(16)20-9-12(4)18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSZGKUUZPHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COC(=O)C=C)OCC(C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7028015 | |
| Record name | Tripropylene glycol diacrylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Pale yellow to amber liquid with an ester odor; Hygroscopic; [IUCLID] Light yellow liquid; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripropylene glycol diacrylate | |
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CAS No. |
94120-00-0, 42978-66-5 | |
| Record name | 1,4,7-Trimethyl-3,6-dioxaoctamethylene diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094120000 | |
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| Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripropylene glycol diacrylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.921 | |
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| Record name | 1,4,7-TRIMETHYL-3,6-DIOXAOCTAMETHYLENE DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFM08CHC4D | |
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Synthetic Methodologies and Process Engineering of Tripropylene Glycol Diacrylate
Esterification Reactions for Tripropylene (B76144) Glycol Diacrylate Synthesis
Tripropylene glycol diacrylate (TPGDA) is commercially synthesized via the direct esterification of tripropylene glycol with acrylic acid. unisunchem.compatsnap.com This reaction is typically conducted in the presence of an acidic catalyst, a polymerization inhibitor, and a solvent that facilitates the removal of water. unisunchem.com The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of tripropylene glycol on the carbonyl carbon of acrylic acid, leading to the formation of an ester linkage and a water molecule as a byproduct. unisunchem.com To drive the reversible reaction towards the formation of the diacrylate product, the water generated is continuously removed from the system. unisunchem.com
Reaction Parameters and Optimization
The efficiency and yield of TPGDA synthesis are highly dependent on the careful control of several reaction parameters. Key factors include the molar ratio of reactants, temperature, reaction time, and the efficient removal of water. To maximize the degree of esterification, acrylic acid is often used in a slight excess, with molar ratios of tripropylene glycol to acrylic acid ranging from 1:2 to 1:2.5. google.com
Reaction temperatures are typically maintained between 70°C and 115°C. google.com The process often involves an initial heating phase to around 70-90°C, followed by a reflux period at a higher temperature (80-115°C) for several hours to ensure the reaction goes to completion. google.com The optimization of these parameters is crucial to maximize yield while preventing undesirable side reactions or premature polymerization of the acrylate (B77674) monomers. A critical aspect of optimization is the use of a solvent, such as toluene, n-hexane, or cyclohexane, which forms an azeotrope with water. unisunchem.comguidechem.com This allows for the continuous removal of water from the reaction mixture via reflux dehydration, shifting the equilibrium towards the product and achieving a high conversion rate. unisunchem.comgoogle.com The reaction is monitored and considered complete when the acid value of the mixture reaches a predetermined level, for instance, in the range of 20-50 mg KOH/g. google.com
Table 1: Examples of Reaction Parameters for TPGDA Synthesis
| Parameter | Method 1 google.com | Method 2 google.com | Method 3 patsnap.comgoogle.com |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic acid | Methanesulfonic acid | Methanesulfonic acid |
| Solvent | Toluene | n-Hexane | Cyclohexane |
| Initial Temperature | 70°C | 80°C | 70-80°C |
| Reflux Temperature | 80°C | 115°C | 80-91°C |
| Reaction Time | 3 hours (reflux) | 5 hours (reflux) | 14-16 hours |
Role of Catalysts and Polymerization Inhibitors
Catalysts are essential to achieve a practical reaction rate for the esterification process. Strong acid catalysts such as p-toluenesulfonic acid, methanesulfonic acid, and sulfuric acid are commonly employed. google.com The catalyst's role is to protonate the carbonyl oxygen of the acrylic acid, which increases the positive charge and electrophilicity of the carbonyl carbon atom. unisunchem.com This activation makes the carbon atom more susceptible to nucleophilic attack by the hydroxyl groups of the tripropylene glycol. unisunchem.com
Due to the high reactivity of acrylic acid and the resulting acrylate esters, especially at the elevated temperatures required for esterification, polymerization inhibitors are critical. These compounds prevent the premature and unwanted free-radical polymerization of the monomers during synthesis. A combination of inhibitors is often used to ensure effectiveness. Common examples include hydroquinone (B1673460) (HQ), p-hydroxyanisole (MEHQ), and phenothiazine. guidechem.com Copper sulfate (B86663) may also be used as a polymerization inhibitor.
Table 2: Common Catalysts and Inhibitors in TPGDA Synthesis
| Component Type | Examples | Function |
|---|---|---|
| Catalysts | p-Toluenesulfonic acid, Methanesulfonic acid, Sulfuric acid google.com | Increases the rate of the esterification reaction. unisunchem.com |
| Inhibitors | Hydroquinone (HQ), p-Hydroxyanisole (MEHQ), Phenothiazine guidechem.com | Prevents premature polymerization of acrylic acid and TPGDA. |
Advanced Purification and Separation Techniques
Following the esterification reaction, the crude product contains TPGDA, unreacted acrylic acid, the acid catalyst, polymerization inhibitors, and the solvent. patsnap.com A multi-step purification process is required to isolate the final product with high purity. patsnap.comgoogle.com
Neutralization and Washing Processes
A conventional method for removing the acidic catalyst and excess acrylic acid involves neutralization and washing. patsnap.com This process begins by adding an alkaline solution, such as a 10% aqueous solution of soda ash (sodium carbonate) or sodium hydroxide, to the reaction mixture. google.comgoogle.com This neutralizes the acids, converting them into salts. google.com Following neutralization, the mixture is typically washed one or more times with a 20% sodium chloride (brine) solution. google.com This washing step helps to remove the neutralized salts and other water-soluble impurities, facilitating the separation of the aqueous layer from the organic phase containing the TPGDA product. google.com However, this traditional approach generates a significant amount of wastewater containing organic pollutants, which presents environmental challenges and increases treatment costs. patsnap.comgoogle.com
Adsorption and Filtration Methods
More advanced and environmentally friendly purification techniques utilize adsorption to remove impurities, thereby minimizing or eliminating the need for washing and the resultant wastewater generation. patsnap.comgoogle.com In this approach, the crude product is treated with various adsorbents. patsnap.comgoogle.com Activated carbon is often added to the reaction mixture as a decolorizing agent to remove colored impurities. google.comguidechem.com
A "clean production method" employs solid adsorbents to remove both the neutralized salts and residual acids. google.com For instance, after a neutralization step with a small amount of water, magnesium polysilicate can be added to adsorb the resulting salt. google.compatsnap.com An even more advanced process bypasses the neutralization and washing steps altogether by passing the crude esterification product through adsorption towers. patsnap.comgoogle.com These towers can contain a combination of macroporous absorbent resins, ion-exchange resins, and active molecular sieves. patsnap.comgoogle.com This resin-based adsorption effectively removes unreacted acrylic acid, catalyst, and polymerization inhibitors, reducing the product's acid number to a very low level (e.g., ≤ 5 mg KOH/g). google.com The saturated resins can be regenerated and reused, making this a more sustainable and economical process. google.com After treatment with adsorbents, a filtration step is necessary to remove the solid adsorbent particles and obtain a clear liquid product. google.comgoogle.com
Solvent Separation and Reduced Pressure Dehydration
The final step in the purification process is the removal of the solvent (e.g., toluene, cyclohexane) and any remaining traces of water from the organic phase. unisunchem.comgoogle.com This is accomplished through vacuum distillation or reduced pressure dehydration. patsnap.comgoogle.com The process is typically carried out at elevated temperatures, ranging from 70°C to 90°C, under a high vacuum (e.g., greater than -0.09 MPa). google.comguidechem.com This allows for the efficient removal of the volatile solvent and water without requiring temperatures that could degrade the TPGDA product. google.com The recovered solvent can be recycled for use in subsequent esterification batches. google.com After the solvent is stripped, the final, purified this compound product is obtained after cooling. google.com
Innovations in Clean Production Technologies
A primary innovation involves replacing the conventional aqueous workup with adsorption-based purification. google.compatsnap.com This "clean production method" carries out the initial esterification reflux dehydration but follows it with neutralization and then the addition of a magnesium polysilicate adsorbent. google.compatsnap.com This adsorbent captures the salt formed during neutralization, eliminating the need for extensive water washing. patsnap.com Subsequent steps include reduced pressure dehydration and desolventization, followed by filtration to remove the adsorbent and the captured salts. google.compatsnap.com This approach fundamentally addresses the issue of organic wastewater pollution. google.compatsnap.com
Another significant advancement is the use of resin exchange adsorption to remove or reduce unreacted reactants from the final product. google.com This method bypasses the neutralization, extraction, and washing stages entirely. google.com After the esterification reaction, the product is passed through adsorption towers containing materials like macroporous absorbent resin and ion exchange resin. google.com This technique effectively reduces the acid number without generating wastewater. google.com A key benefit is that the ion exchange resins can be regenerated and recycled after saturation, making it an energy-saving and environmentally protective process that can improve the final product yield by over 5%. google.com
The development of novel catalyst systems also contributes to cleaner production. While traditional catalysts include p-toluenesulfonic acid, newer methods employ methanesulfonic acid or pyrovinic acid. google.compatsnap.comgoogle.com Furthermore, the use of heterogeneous solid acid catalysts presents economic and environmental advantages due to their ease of separation from the product and potential for recovery and reuse. sumitomo-chem.co.jp For instance, high-performance niobium catalysts have been developed for the synthesis of propylene (B89431) glycols, demonstrating high activity and selectivity over extended periods in a fixed-bed reactor system, which simplifies the process and allows for energy recovery. sumitomo-chem.co.jp
The table below outlines and compares different clean production methodologies for TPGDA, highlighting the key reagents and process steps that contribute to a more environmentally friendly synthesis.
Interactive Data Table: Comparison of Clean Production Methods for TPGDA
| Parameter | Method 1: Magnesium Polysilicate Adsorption patsnap.com | Method 2: Resin Exchange Adsorption google.com | Method 3: Methanesulfonic Acid Catalyst google.com |
|---|---|---|---|
| Reactants | Tripropylene glycol, Acrylic acid | Tripropylene glycol (44 wt%), Acrylic acid (37.4 wt%) | Tripropylene glycol (600g), Acrylic acid (500g) |
| Catalyst | p-Toluenesulfonic acid or Methanesulfonic acid | Pyrovinic acid (2.2 wt%) | Methanesulfonic acid (100g) |
| Solvent | Toluene, Cyclohexane | Hexamethylene (16 wt%) | n-Hexane (600g) |
| Purification Innovation | Neutralization followed by adsorption with magnesium polysilicate to remove salts. | Passing the product through macroporous absorbent and ion exchange resin towers. | Post-reaction washing with soda ash and sodium chloride solutions. |
| Key Advantage | Fundamentally solves organic wastewater pollution by avoiding extensive washing. | Produces virtually no wastewater, and resins can be regenerated and recycled. Improves yield by >5%. | Simpler process with fewer additives compared to some traditional methods. |
| Waste Reduction | Drastically reduces aqueous waste from washing steps. | Eliminates wastewater from neutralization and washing. | Reduces byproducts and wastewater compared to older techniques. google.com |
Modification Strategies for Enhanced this compound Variants
Standard this compound (TPGDA) is a versatile difunctional monomer used as a reactive diluent in energy-curable coatings and inks due to its low viscosity and high reactivity. sfdchem.comatamanchemicals.com However, to meet the demands of advanced applications, various modification strategies have been developed to synthesize TPGDA variants with tailored and enhanced properties. sfdchem.com These strategies include copolymerization, graft polymerization, and the formation of composites and mixtures.
Copolymerization is a key strategy for creating novel polymer supports. For example, a highly flexible and stable copolymer, tri(propylene glycol) glycerolate diacrylate cross-linked polystyrene (PS-TRPGGDA), has been synthesized via suspension polymerization. nih.gov This modified resin serves as a solid support for peptide synthesis. nih.gov The inherent flexibility and hydrophilicity of the TRPGGDA cross-linker provide the resulting resin with superior swelling and solvation capabilities in all solvents used in peptide synthesis compared to traditional resins. nih.gov This innovation is cost-effective as it bypasses the initial functionalization steps typically required for styrene-based supports. nih.gov
Grafting is another powerful technique used to modify surfaces and create materials with new functionalities. Radiation-induced grafting has been successfully used to graft TPGDA onto waste tire dust (WTD). unimap.edu.myunimap.edu.my In this process, an electron beam activates the WTD, allowing the TPGDA monomer to form covalent bonds with the WTD backbone. unimap.edu.my This modification introduces a high number of carbonyl groups onto the WTD surface, resulting in a grafted copolymer with a thicker, swelled, and coated morphology. unimap.edu.my Such techniques demonstrate the potential to functionalize and upcycle waste materials into valuable composites. unimap.edu.myunimap.edu.my
The formation of nanocomposites offers a pathway to enhance the physical properties of TPGDA-based materials. Nanocomposites have been created by the in-situ physical cross-linking of TPGDA with cationically exchanged montmorillonite (B579905) clay. researchgate.nettobreg.org The incorporation of the modified montmorillonite into the TPGDA polymer matrix has been shown to significantly improve the dielectric properties of the resulting material, including AC conductivity and the dielectric constant, over a high-frequency range. tobreg.org
Finally, creating blends or mixtures is a straightforward approach to tune the properties of TPGDA for specific applications. For material jetting and 3D printing, TPGDA has been mixed with Triethylene glycol methyl ether (TGME), a high-boiling-point solvent, to create a jettable support material. core.ac.ukresearchgate.net The addition of TGME effectively reduces the mechanical properties of the cured TPGDA structure, with the Young's modulus decreasing from 575 MPa to 27 MPa. core.ac.uk This modification allows the support structures to be easily removed after the fabrication process is complete. core.ac.ukresearchgate.net
The table below summarizes these modification strategies and the resulting enhancements.
Interactive Data Table: Modification Strategies for TPGDA Variants
| Modification Strategy | Variant/Composite | Enhanced Properties | Primary Application | Reference |
|---|---|---|---|---|
| Copolymerization | PS-TRPGGDA | Increased flexibility, swelling, and solvation | Solid-phase peptide synthesis | nih.gov |
| Graft Polymerization | TPGDA-grafted Waste Tire Dust | Functionalized surface with carbonyl groups | Upcycling of waste materials | unimap.edu.myunimap.edu.my |
| Nanocomposite Formation | TPGDA/Montmorillonite | Improved AC conductivity and dielectric constant | Advanced dielectric materials | researchgate.nettobreg.org |
| Blending/Mixing | TPGDA with TGME | Reduced mechanical modulus for easy removal | Removable support material for 3D printing | core.ac.ukresearchgate.net |
Polymerization Kinetics and Reaction Mechanisms of Tripropylene Glycol Diacrylate
Free Radical Polymerization Pathways
The fundamental mechanism driving the polymerization of TPGDA is free radical polymerization. atamanchemicals.com This process transforms the liquid monomer into a solid, cross-linked polymer network. The reaction is typically initiated by generating free radicals, which can be achieved through methods like exposure to UV light or electron beams.
The initiation of free radical polymerization in TPGDA involves the creation of initial radical species. This can be accomplished without a conventional photoinitiator through the use of certain halogenated monomers. For instance, pentabromophenyl methacrylate (B99206) (PBPMA) can release bromine radicals upon UV irradiation. Both these bromine radicals and the resultant tetrabromophenyl methacrylate radicals are capable of adding to the acrylic double bonds of TPGDA, thereby initiating the polymerization process. bohrium.com
Another approach involves the use of photoinitiators that generate free radicals upon exposure to light. For example, photoinitiator systems based on flavone (B191248) in combination with a tertiary amine hydrogen donor can generate aminoalkyl free radicals through an electron/proton transfer process, which then initiate the polymerization of TPGDA. jlu.edu.cnjlu.edu.cn Similarly, carbon dots, when used as a photosensitizer with onium salts, can facilitate the free radical photopolymerization of TPGDA through a photoinduced electron transfer protocol. nih.govd-nb.info
Termination of the polymerization process occurs when the growing radical chains are deactivated. This can happen through various mechanisms, including the recombination of two macroradicals. cnrs.fr The rate of termination is affected by the viscosity of the system; as polymerization proceeds and viscosity increases, the mobility of the large polymer chains decreases, which can slow down the termination rate, a phenomenon known as the gel effect. researchgate.net
Photopolymerization (UV Curing) of Tripropylene (B76144) Glycol Diacrylate
Photopolymerization, or UV curing, is a widely used method for polymerizing TPGDA, offering rapid and efficient curing. multichemindia.comtandfonline.com This process relies on photoinitiators that absorb UV light and generate the free radicals necessary to start the polymerization. The kinetics of UV curing are complex and influenced by the photoinitiator system, environmental factors, and the composition of the formulation itself. researchgate.nettandfonline.comepfl.ch
The choice of photoinitiator is critical to the efficiency of the UV curing process. sinocurechem.com Photoinitiators are broadly classified into two types: Type I, which undergo cleavage to form radicals, and Type II, which abstract a hydrogen atom from a co-initiator. researchgate.net The effectiveness of a photoinitiator system depends on its ability to absorb light at the wavelength of the UV source and efficiently generate radicals. researchgate.net
Specific photoinitiator systems have been studied for their effectiveness in TPGDA polymerization. One such system is flavone used in conjunction with a tertiary amine hydrogen donor, like ethyl 4-N,N'-dimethylaminobenzoate (EDAB). jlu.edu.cnjlu.edu.cn This combination can achieve a high rate of polymerization and final double bond conversion, comparable to some commercial systems. jlu.edu.cnresearchgate.net The mechanism involves the excited flavone molecule undergoing an electron/proton transfer with the tertiary amine to produce an aminoalkyl free radical, which then initiates the polymerization. jlu.edu.cn
Hydroxy alkylphenones are another class of photoinitiators used in TPGDA curing. researchgate.net For example, 1-hydroxycyclohexyl phenyl ketone is a commonly used photoinitiator. sinocurechem.comhgxx.org These types of initiators have been shown to be effective, and their performance can be influenced by factors like temperature. researchgate.net
Below is an interactive table summarizing the performance of a Flavone/EDAB photoinitiator system in the polymerization of TPGDA.
Table 1: Polymerization Kinetics of TPGDA with Flavone/EDAB System
| Photoinitiator System | Rate of Polymerization (Rp) (s⁻¹) | Final Double Bond Conversion (DCf) (%) |
|---|---|---|
| Flavone/EDAB | 0.58 | 97 |
| Benzophenone/EDAB (Commercial Control) | ~0.58 | ~97 |
Data sourced from studies on the photopolymerization of TPGDA using a flavone/tertiary amine system. jlu.edu.cnresearchgate.net
Environmental factors play a significant role in the photopolymerization of TPGDA. The presence of oxygen is a major inhibitor of free radical polymerization, leading to an induction period at the start of the reaction. researchgate.netradtech.org During this period, the generated free radicals are scavenged by dissolved oxygen, preventing polymerization until the oxygen is consumed. kpi.ua The length of this induction period is inversely related to temperature, as the solubility of oxygen in the monomer decreases with increasing temperature. osti.govresearchgate.net
Light intensity is another critical factor. Higher light intensity generally leads to a faster curing rate and higher final conversion of the monomer. researchgate.netdoi.org This is because a higher intensity generates a greater concentration of free radicals, leading to more efficient initiation. kpi.uaresearchgate.net However, for some systems, there may be an optimal light intensity beyond which the curing rate and conversion may decrease. researchgate.net
The following table provides an overview of how different environmental factors can impact the curing kinetics of TPGDA.
Table 2: Influence of Environmental Factors on TPGDA Curing
| Environmental Factor | Effect on Curing Kinetics |
|---|---|
| Oxygen | Causes an induction period, inhibiting the start of polymerization. researchgate.netradtech.org |
| Temperature | Generally increases polymerization rate by reducing viscosity; decreases oxygen inhibition. researchgate.netresearchgate.net |
| Light Intensity | Higher intensity typically leads to faster curing and higher conversion. researchgate.netdoi.orgresearchgate.net |
Effect of Environmental Factors on Curing Kinetics
Temperature Dependence of Polymerization Rate and Induction Period
The temperature at which the photopolymerization of TPGDA occurs significantly affects both the rate of polymerization and the induction period. The induction period, a delay before the onset of polymerization, is strongly influenced by temperature. researchgate.netosti.gov Studies have shown that the induction period decreases as the temperature increases. osti.govresearchgate.net This is primarily attributed to the decreased solubility of oxygen in the acrylate (B77674) monomer at higher temperatures. osti.govsci-hub.se Oxygen is a potent inhibitor of free-radical polymerization. researchgate.net
The effect of temperature on the polymerization rate itself can be more complex and is often dependent on the type of photoinitiator used. osti.govresearchgate.net For TPGDA, which has a relatively low viscosity, the polymerization rate may show little increase or even be independent of temperature in certain systems. researchgate.net However, in other cases, an increase in temperature up to around 90°C can lead to a higher polymerization rate. researchgate.net Beyond this temperature, thermal polymerization can begin to interfere with the photopolymerization process. researchgate.net
Real-time FTIR spectroscopy is a common technique used to study these kinetics. researchgate.netosti.govresearchgate.net Research has demonstrated a clear correlation between the increase in temperature and a reduction in the induction period. researchgate.net For instance, the concentration of dissolved oxygen in TPGDA at 100°C is only about 15% of that at 10°C. sci-hub.se
Table 1: Effect of Temperature on the Induction Period of TPGDA Photopolymerization
| Temperature (°C) | Relative Oxygen Concentration | Induction Period |
| 10 | High | Longest |
| 25 | Medium | Intermediate |
| 100 | Low (approx. 15% of 10°C value) sci-hub.se | Shortest |
This table provides a qualitative representation based on the inverse relationship between temperature, oxygen solubility, and the induction period as described in the literature.
Oxygen Inhibition and its Mitigation
Oxygen is a well-known and highly effective inhibitor of free-radical polymerization, including that of TPGDA. researchgate.netgoogle.com It can interact with both the excited photoinitiator molecules and the propagating radicals, forming unreactive peroxy radicals. radtech.orgresearchgate.net This process significantly slows down or completely halts the polymerization reaction, particularly at the surface of the coating, leading to a tacky, uncured finish. radtech.org The concentration of dissolved oxygen in an acrylate photopolymer under atmospheric conditions is significant enough to compete with the photoinitiator system. researchgate.net
Several strategies have been developed to mitigate the effects of oxygen inhibition in TPGDA polymerization:
Inert Atmosphere: Curing in an inert atmosphere, such as nitrogen or carbon dioxide, displaces oxygen from the curing zone, effectively eliminating inhibition. ulaval.ca
Physical Barriers: Using protective films or waxes that migrate to the surface can create a physical barrier to oxygen diffusion. ulaval.ca
High Light Intensity: Increasing the intensity of the UV light can generate a higher concentration of free radicals, which helps to consume the dissolved oxygen more rapidly and initiate polymerization. radtech.org
Chemical Additives: The inclusion of oxygen scavengers or co-additives is a common and effective method.
Amines: Tertiary amines can react with peroxy radicals to regenerate active radicals. radtech.org
Thiols: Thiol-containing compounds are highly effective as they can donate a hydrogen atom to the peroxy radical, thereby regenerating an active radical and continuing the polymerization chain. uiowa.edu The addition of thiols has been shown to significantly reduce the oxygen-affected layer and increase surface conversion. researchgate.net
Phosphines: Triphenylphosphine (B44618) (TPP) is another effective oxygen scavenger that reacts with peroxy radicals to form triphenylphosphine oxide and an alkoxy radical, which can reinitiate polymerization. ulaval.ca Studies have shown that the addition of TPP can dramatically increase the final conversion of TPGDA. For example, one study reported an increase in conversion from 34% without TPP to 75% and 90% with 4 wt% and 6 wt% of TPP, respectively. ulaval.ca
Table 2: Mitigation Strategies for Oxygen Inhibition in TPGDA Polymerization
| Mitigation Strategy | Mechanism of Action |
| Inert Gas (e.g., Nitrogen) | Displaces oxygen from the curing environment. ulaval.ca |
| Physical Barriers (e.g., Waxes, Films) | Prevents oxygen from diffusing into the coating surface. ulaval.ca |
| High Light Intensity | Increases the rate of radical generation to overcome the inhibitory effect of oxygen. radtech.org |
| Chemical Additives (e.g., Amines, Thiols, Phosphines) | React with and consume oxygen or unreactive peroxy radicals to allow polymerization to proceed. radtech.orgulaval.cauiowa.edu |
Light Intensity and Exposure Energy Parameters
The intensity of the light source and the total exposure energy are critical parameters in the photopolymerization of TPGDA. doi.org The rate of polymerization is directly influenced by the light intensity; a higher intensity leads to a greater concentration of initiating radicals and thus a faster reaction. kpi.uaresearchgate.net
Research has consistently shown that increasing the light intensity results in a shorter induction time and a higher rate of polymerization. kpi.uaresearchgate.net For example, in the photopolymerization of diacrylates, both the time to reach the peak reaction rate and the induction time (time for 1% conversion) decrease as light intensity increases. kpi.ua Furthermore, higher light intensity can lead to a higher final monomer conversion. doi.orgkpi.ua In one study, increasing the light intensity from 30 mW/cm² to 60 mW/cm² for a TPGDA formulation resulted in the maximum conversion rate rising from 50% to 80%. doi.org
However, the relationship is not always linear, and at very high intensities, other factors may come into play. The total exposure energy, which is a product of light intensity and exposure time, is also a key factor. Achieving a sufficient exposure dose is necessary to ensure complete curing through the depth of the material.
Table 3: Effect of Light Intensity on TPGDA Photopolymerization
| Light Intensity | Polymerization Rate | Induction Period | Final Conversion |
| Low | Slower | Longer | Lower |
| High | Faster | Shorter | Higher |
This table provides a qualitative summary based on findings that higher light intensity increases polymerization rate and final conversion while decreasing the induction period. doi.orgkpi.uaresearchgate.net
Monomer Functionality and Conversion Studies
TPGDA is a difunctional monomer, meaning each molecule has two acrylate groups that can participate in polymerization. atamanchemicals.com This difunctionality allows for the formation of a cross-linked polymer network, which is responsible for the final properties of the cured material.
The functionality of the monomers in a formulation has a significant impact on the polymerization kinetics and the final monomer conversion. While TPGDA is difunctional, it is often compared to or used in conjunction with monofunctional or higher-functionality monomers like trimethylolpropane (B17298) triacrylate (TMPTA), which is trifunctional. doi.org
Studies have shown that TPGDA, with its flexible backbone, can achieve high conversion rates. doi.org In comparison, trifunctional monomers like TMPTA can sometimes exhibit lower final conversion rates. doi.org This is because the rapid formation of a highly cross-linked, dense network (gelation) can restrict the mobility of the remaining unreacted monomer and radical species, a phenomenon known as diffusion control. doi.org While TPGDA also forms a cross-linked network, its greater flexibility compared to more rigid monomers may allow for higher conversion before vitrification significantly hinders the reaction. doi.org Research has indicated that TPGDA can achieve double-bond conversions of over 80% under certain conditions.
Table 4: Functionality and Conversion of Acrylate Monomers
| Monomer | Functionality | Typical Conversion Behavior |
| Tripropylene Glycol Diacrylate (TPGDA) | 2 | High conversion due to good flexibility. doi.org |
| Trimethylolpropane Triacrylate (TMPTA) | 3 | Can have lower final conversion due to rapid gelation and diffusion limitations. doi.org |
| 1,6-Hexanediol Diacrylate (HDDA) | 2 | Often compared with TPGDA, with TPGDA noted for faster polymerization rates. doi.org |
Electron Beam (EB) Curing Processes
Electron beam (EB) curing is an alternative method to UV curing for polymerizing TPGDA and other acrylate-based formulations. atamanchemicals.comatamanchemicals.com This technology utilizes a beam of high-energy electrons to initiate polymerization. radtech-europe.com
Comparison with UV Curing Mechanisms
The fundamental difference between UV and EB curing lies in the initiation mechanism.
UV Curing: This process requires the presence of photoinitiators in the formulation. radtech-europe.com These molecules absorb UV light and generate the free radicals necessary to start the polymerization chain reaction. radtech-europe.com The penetration of UV light can be limited, especially in pigmented or thick coatings.
EB Curing: In EB curing, the high-energy electrons directly interact with the monomer and oligomer molecules, creating free radicals without the need for a photoinitiator. radtech-europe.comacs.org This offers a significant advantage for applications where residual photoinitiators or their byproducts are undesirable, such as in food packaging. acs.org The electrons have much higher energy and greater penetration power than UV photons, allowing for the curing of thicker and more opaque materials. acs.orgebeammachine.com
As a result of the direct initiation, EB curing can lead to a higher degree of crosslinking and superior mechanical properties compared to UV-cured materials. ekb.eg Furthermore, since EB curing is not dependent on light absorption by a photoinitiator, it is less affected by issues like oxygen inhibition at the surface, although the process is typically carried out under an inert nitrogen atmosphere to ensure complete cure and prevent ozone generation.
Dosing Parameters and Cured Material Properties
In EB curing, the "dose" refers to the amount of energy absorbed by the material, typically measured in units of kiloGray (kGy). The dose is a critical parameter that directly influences the final properties of the cured TPGDA.
The properties of the resulting polymer network, such as the glass transition temperature (Tg), Young's modulus, and crosslink density, are strongly dependent on the applied EB dose. researchgate.netresearchgate.net
Grafting Yield: In studies involving grafting TPGDA onto other substrates using EB radiation, the grafting yield has been shown to increase with an increasing absorbed dose up to an optimal point. unimap.edu.my
Mechanical Properties: The mechanical strength and modulus of the cured TPGDA generally increase with the EB dose as a more complete and densely cross-linked network is formed. researchgate.netresearchgate.net For example, studies on TPGDA/liquid crystal mixtures have shown that the Young's modulus and rubbery state modulus are significantly affected by the EB dose. researchgate.net
Glass Transition Temperature (Tg): The Tg of the cured polymer also varies with the EB dose, reflecting changes in the crosslink density and polymer chain mobility. researchgate.net
Optimizing the EB dose is crucial; a dose that is too low will result in an incomplete cure and poor mechanical properties, while an excessively high dose may lead to polymer degradation. For instance, in one study, a maximum grafting yield for TPGDA was achieved at an irradiation dose of 60 kGy. unimap.edu.my
Table 5: EB Dosing and its Effect on TPGDA Material Properties
| EB Dose | Crosslink Density | Mechanical Strength (e.g., Young's Modulus) | State of Cure |
| Low | Low | Poor | Incomplete |
| Optimal | High | High | Complete |
| Excessively High | May decrease due to degradation | May decrease | Potential for material degradation |
This table provides a generalized summary of the relationship between EB dose and the properties of the cured TPGDA polymer, based on principles described in the literature. researchgate.netresearchgate.netunimap.edu.my
Radiation-Induced Polymerization in Aqueous Media
The polymerization of TPGDA can be initiated by exposure to sources of free radicals, such as those generated during the radiolysis of water. atamanchemicals.comresearchgate.net In aqueous solutions, the primary reactive species formed from water radiolysis are the hydroxyl radical (•OH), the hydrated electron (eaq-), and the hydrogen atom (H•). researchgate.netiaea.org
Pulse radiolysis studies have been instrumental in determining the reactivity of TPGDA with the primary products of water radiolysis. researchgate.net The rate constants for these reactions are crucial for understanding the initial steps of polymerization.
The reaction of TPGDA with the hydrated electron (eaq-) is very rapid. The rate constant for this reaction has been determined to be (2.9 ± 0.19) x 109 dm3 mol-1 s-1. researchgate.net The hydrated electron adds to the acrylate group, forming a radical anion. researchgate.net The subsequent reactions of this radical anion are pH-dependent. researchgate.net
The hydroxyl radical (•OH), a powerful oxidizing species, also reacts efficiently with TPGDA. researchgate.netiaea.org The rate constant for the reaction of •OH with TPGDA is 1.3 x 109 dm3 mol-1 s-1. researchgate.net The primary mechanism of this reaction is the addition of the hydroxyl radical to the carbon-carbon double bond of the acrylate moiety. researchgate.net This addition leads to the formation of an α-carboxyalkyl radical. researchgate.net Unlike the reaction with the hydrated electron, the transient species formed from the reaction with •OH radicals are not affected by pH changes. researchgate.net
The hydrogen atom (H•) is another primary radiolytic species that can initiate polymerization. While less reactive than the hydroxyl radical, it can also add to the double bonds of the acrylate groups, contributing to the formation of radical species that propagate the polymerization chain. researchgate.netiaea.org
A summary of the rate constants for the reaction of TPGDA with primary radiolytic species is presented in the table below.
| Radiolytic Species | Rate Constant (dm3 mol-1 s-1) |
| Hydrated Electron (eaq-) | (2.9 ± 0.19) x 109 researchgate.net |
| Hydroxyl Radical (•OH) | 1.3 x 109 researchgate.net |
| Hydrogen Atom (H•) | Diffusion-controlled researchgate.netiaea.org |
The transient species formed during the radiation-induced polymerization of TPGDA have been characterized using pulse radiolysis techniques.
The addition of the hydroxyl radical to the acrylate group of TPGDA results in the formation of an α-carboxyalkyl radical. This transient species exhibits a characteristic absorption spectrum with a maximum around 300 nm. researchgate.netnih.gov The decay of this transient species is dependent on factors such as the monomer concentration and the dose rate, indicating that it undergoes further reactions, including propagation and termination steps. researchgate.net
The radical anion formed from the reaction with the hydrated electron also has a distinct absorption spectrum, which is pH-dependent. researchgate.net This radical anion is a key intermediate that preferentially undergoes propagation reactions, contributing to the growth of polymer chains. researchgate.net
The decay kinetics of these transient species provide insights into the subsequent polymerization and crosslinking reactions. The rate of decay is influenced by the concentration of the monomer and the presence of other reactive species, reflecting the complex interplay of propagation, termination, and crosslinking events. researchgate.net
| Transient Species | Formation Reaction | Absorption Maximum (nm) |
| α-carboxyalkyl radical | TPGDA + •OH | ~300 researchgate.netnih.gov |
| Radical anion | TPGDA + eaq- | pH-dependent researchgate.net |
This compound is a highly effective crosslinking agent, a property attributed to its two acrylate functionalities. sfdchem.com This efficiency is particularly evident in polymer matrices when subjected to radiation.
In a poly(vinyl alcohol) (PVA) matrix, the inclusion of a small amount of TPGDA significantly enhances the crosslinking efficiency. For instance, the presence of just 1% TPGDA was shown to reduce the gelation dose (Dgel) from 1.1 kGy to 0.2 kGy. researchgate.net This substantial reduction in the required radiation dose to form a gel demonstrates the potent crosslinking ability of TPGDA. researchgate.net The difunctional nature of TPGDA allows it to form bridges between polymer chains, creating a robust three-dimensional network. sfdchem.com
The crosslinking process initiated by radiation involves the formation of radicals on both the polymer matrix and the TPGDA molecules. These radicals can then combine, leading to the formation of covalent bonds that link the polymer chains together, resulting in a crosslinked network with enhanced mechanical and thermal properties.
Structure Property Relationships in Tripropylene Glycol Diacrylate Derived Polymers
Influence of Tripropylene (B76144) Glycol Diacrylate Chemical Architecture on Polymer Network Formation
The chemical architecture of Tripropylene glycol diacrylate (TPGDA) is fundamental to the formation of polymer networks. As a difunctional acrylate (B77674) monomer, TPGDA possesses two acrylate groups that can participate in polymerization reactions. cymitquimica.comatamanchemicals.com When exposed to free radicals, typically generated by UV or electron beam radiation, these acrylate groups undergo rapid polymerization, leading to the creation of cross-linked polymer networks. atamanchemicals.com This process is a form of free-radical photopolymerization. researchgate.net
The structure of TPGDA, which includes a tripropylene glycol core, provides a degree of flexibility to the resulting polymer network. atamanchemicals.comcymitquimica.com The presence of multiple acrylate groups allows for the formation of a three-dimensional network structure upon curing. sigmaaldrich.comtci-thaijo.org The degree of crosslinking can be influenced by varying the proportion of TPGDA in a formulation. researchgate.net This ability to form cross-linked networks is a key factor in the enhancement of mechanical properties in the final polymer. sigmaaldrich.comsfdchem.com For instance, in UV-curable coatings for wood, the inclusion of TPGDA has been shown to improve hardness and scratch resistance.
The difunctional nature of this compound (TPGDA), meaning it has two polymerizable acrylate groups, allows it to act as a crosslinking agent. windows.net During polymerization, TPGDA molecules form bridges between polymer chains, creating a three-dimensional network. The concentration of TPGDA in the formulation directly influences the crosslink density of the resulting polymer. researchgate.netimim.pl A higher concentration of TPGDA leads to a higher crosslink density, which in turn affects the material's properties. researchgate.net
The network topology is characterized by the interconnectedness of the polymer chains. The branched polyether backbone of TPGDA contributes to the specific architecture of this network. windows.net The formation of these crosslinked networks is responsible for improvements in mechanical characteristics such as hardness, adhesion, and chemical resistance. sfdchem.com Studies have shown that increasing the crosslink density through the use of multifunctional monomers like TPGDA generally results in harder and more scratch-resistant coatings compared to conventional thermal curing systems. researchgate.net For example, TPGDA has been effectively used to increase the gel fraction in ultra-high molecular weight polyethylene, indicating efficient crosslinking. imim.pl
Rheological Behavior of this compound Formulations
The rheological behavior of formulations containing this compound (TPGDA) is significantly influenced by its inherent low viscosity. atamanchemicals.comchemiteca.com This property makes it an effective reactive diluent, reducing the viscosity of more viscous oligomers and resins in a formulation, which facilitates easier handling and application. atamanchemicals.com The viscosity of TPGDA-containing formulations is a critical parameter for processes like inkjet printing, where a specific viscosity range is required for reliable jetting performance. core.ac.uk
The viscosity of this compound (TPGDA) formulations is highly dependent on both temperature and composition. Research has shown that the viscosity of binary mixtures of TPGDA and epoxy acrylate (EA) decreases as the temperature increases. researchgate.net This temperature dependence can be effectively described by the Andrade equation, which provides a good correlation between viscosity and temperature for these mixtures. researchgate.net
Below is a table showing the viscosity of Epoxy Acrylate (EA) and TPGDA binary mixtures at different temperatures and mass ratios. researchgate.net
| Mass Ratio (EA:TPGDA) | Viscosity at 298.15 K (mPa·s) | Viscosity at 303.15 K (mPa·s) | Viscosity at 308.15 K (mPa·s) | Viscosity at 313.15 K (mPa·s) |
| 1:0 | 25890 | 14850 | 8954 | 5632 |
| 4:1 | 3589 | 2245 | 1478 | 1009 |
| 3:2 | 879 | 598 | 423 | 310 |
| 1:1 | 245 | 180 | 136 | 106 |
| 2:3 | 89 | 69 | 55 | 45 |
| 1:4 | 45 | 36 | 30 | 25 |
| 0:1 | 15 | 13 | 11 | 9 |
Mechanical Property Enhancement through this compound Incorporation
The addition of this compound (TPGDA) to polymer composites can significantly influence their tensile strength and Young's modulus. For instance, in studies involving UV-curable epoxy acrylate films, the incorporation of TPGDA as a reactive diluent contributes to the baseline mechanical properties. A pure epoxy acrylate film was reported to have a tensile strength of 12.9 MPa and a Young's modulus of 933.8 MPa. nih.gov
In another example, a cured polymer composed solely of TPGDA exhibited a tensile strength of 38 MPa (5500 psi) and a Young's modulus of 1550 MPa (225,000 psi). windows.netchemiteca.com The addition of other components can modify these properties. For example, when TPGDA was blended with triethylene glycol methyl ether (TGME) to create a support material for 3D printing, the Young's modulus was intentionally reduced from 575 MPa (for pure TPGDA in that specific study) to as low as 27 MPa with 30% TGME. core.ac.ukresearchgate.net This demonstrates the tunability of mechanical properties by adjusting the formulation's composition.
The table below presents typical mechanical properties of a polymer cured with TPGDA.
| Property | Value |
| Tensile Strength | 38 MPa (5500 psi) windows.netchemiteca.com |
| Young's Modulus | 1550 MPa (225,000 psi) windows.netchemiteca.com |
| Elongation at Break | 5% windows.netchemiteca.com |
This compound (TPGDA) is known to contribute positively to the impact resistance and hardness of cured polymer formulations. The cross-linked network formed by TPGDA during polymerization leads to a harder and more durable surface. sfdchem.com This makes it a valuable component in coatings that require good abrasion and scratch resistance. atamanchemicals.com
The table below summarizes some of the typical cured properties related to hardness.
| Property | Value |
| Young's Modulus | 1550 MPa (225,000 psi) chemiteca.com |
| Glass Transition Temperature (Tg) | 80°C chemiteca.com |
Flexibility and Ductility
Polymers derived from this compound (TPGDA) are noted for their flexibility, a characteristic largely attributed to the branched alkyl polyether backbone of the TPGDA monomer. atamanchemicals.com This structural feature imparts a degree of movement within the polymer network, allowing it to bend and deform without immediate failure. sfdchem.com Formulations incorporating TPGDA are characterized by good flexibility and a rapid cure speed that does not result in brittleness. atamanchemicals.comlongchangchemical.com The low viscosity of TPGDA also contributes to its utility, enhancing the flow and processing characteristics of the materials it is used in. sfdchem.comatamanchemicals.comulprospector.com
The flexibility of TPGDA-based polymers can be tailored. For instance, in the development of flexible materials for high-resolution 3D printing, TPGDA is used as a cross-linker. nih.gov While high concentrations of TPGDA can lead to stiffer materials due to increased cross-linking density, lower fractions allow for the creation of more ductile and flexible structures. nih.gov Research has shown that combining TPGDA with other monomers, such as 2-phenoxyethyl acrylate (POEA), can result in polymer networks with long, flexible chains, yielding ductile materials. nih.gov This adaptability makes TPGDA a valuable component in applications requiring materials that can withstand mechanical stress, such as flexible coatings and adhesives. sfdchem.com
Thermal Stability and Degradation Behavior of Cured this compound Systems
The thermal stability of cured TPGDA systems is a critical factor in their application. Pure, cured TPGDA exhibits a single-stage degradation process that occurs between 350°C and 500°C. core.ac.uk However, when TPGDA is part of a composite material, its degradation behavior can change.
In a study involving a TPGDA-based polymeric support ink, the introduction of tri(ethylene glycol) monomethyl ether (TGME) led to a two-stage degradation process. core.ac.uk The first stage, observed between 150°C and 250°C, was attributed to the evaporation of TGME. core.ac.uk The second stage, with a maximum degradation temperature of around 400°C, corresponded to the degradation of the cured TPGDA. core.ac.uk
The following table summarizes the thermal properties of support structures fabricated with different ink formulations:
| TGME Content (%) | T5% (°C) | Tmax1 (°C) | Tmax2 (°C) |
| 0 | 308.54 | N/A | 403.82 |
| 10 | 202.24 | 200.15 | 408.80 |
| 20 | 157.78 | 196.62 | 403.85 |
| 30 | 148.83 | 189.58 | 405.45 |
| T5% is the temperature at which 5% weight loss occurs. Tmax1 and Tmax2 are the temperatures of maximum weight loss rate for the first and second degradation stages, respectively. | |||
| Data sourced from a study on TPGDA-based polymeric support ink. core.ac.uk |
The kinetics of the photopolymerization of TPGDA are also influenced by temperature. One study found that the induction period for polymerization strongly decreases with increasing temperature, a phenomenon attributed to the decreased solubility of oxygen in the acrylate. researchgate.net The polymerization rate itself can exhibit complex temperature-dependent behavior. researchgate.net
Dielectric Properties of this compound and its Composites
TPGDA is recognized for its balance of dielectric and structural properties. core.ac.uk Research into its dielectric characteristics often involves its use in nanocomposites and blends.
Ionic Conductivity and Dielectric Permittivity Studies
Studies on TPGDA and its composites have revealed important insights into their dielectric behavior. In nanocomposites formed with montmorillonite (B579905), the addition of TPGDA was found to improve AC conductivity, the dielectric constant, tangent loss, and dielectric loss. researchgate.nettobreg.org
The dielectric response of these monomers is influenced by both the dipole moment and ionic impurities. mdpi.com At high frequencies, the dielectric constant remains stable, reflecting the static dielectric constant of the monomer. mdpi.com
Effect of Molecular Weight and Impurities on Electrical Properties
Inorganic ions present as impurities in the initial monomer can have detrimental effects on the final material's properties, leading to increased electrical conductivity. mdpi.comresearchgate.net An ionic hopping model has been used to estimate ion concentrations and diffusion constants in these systems. mdpi.comresearchgate.net
The following table presents the fitting parameters from the Arrhenius and VTF equations for TPGDA:
| Parameter | Value |
| σ₀ (S/m) | 0.21 x 10⁻¹ |
| Eₐ (eV) | 0.230 |
| σ₀ is the pre-exponential factor and Eₐ is the activation energy from the Arrhenius equation. | |
| Data sourced from a study on the dielectric properties of poly(propylene glycol) diacrylate monomers. mdpi.com |
Solvent Resistance of Cured this compound Materials
Cured materials derived from TPGDA generally exhibit good resistance to various environmental factors, including chemicals and moisture. sfdchem.com This property is crucial for applications where the material will be exposed to different solvents. longchangchemical.com
Advanced Analytical and Characterization Methodologies for Tripropylene Glycol Diacrylate and Its Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for real-time monitoring of the polymerization of TPGDA. These techniques allow for the quantitative analysis of the conversion of monomer to polymer by tracking changes in specific chemical bonds.
Real-time Fourier Transform Infrared (FTIR) Spectroscopy
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the kinetics of photopolymerization reactions of multifunctional acrylates like TPGDA. researchgate.netresearchgate.net This technique monitors the decrease in the concentration of acrylate (B77674) double bonds (C=C) as the polymerization proceeds. The C=C stretching vibration peak, typically found around 1630 cm⁻¹, is a key indicator of the extent of the reaction. escholarship.org
The rapid scanning capabilities of FTIR allow for high time resolution, making it possible to track fast polymerization processes. researchgate.net Studies have utilized real-time FTIR-Attenuated Total Reflection (ATR) spectroscopy to investigate the influence of various factors on the polymerization kinetics of TPGDA. These factors include temperature, photoinitiator type and concentration, light intensity, and monomer functionality. researchgate.net For instance, research has shown that while in some systems an increase in temperature leads to a distinct rise in polymerization rate, in TPGDA, the rate shows little to no dependence on temperature, depending on the photoinitiator used. researchgate.net
Furthermore, real-time FTIR has been instrumental in studying the phenomenon of "dark curing," where polymerization continues after the initial light exposure has ceased. epfl.ch In TPGDA systems, it was observed that chain propagation can continue for several seconds in the dark after a brief, intense light pulse, ultimately achieving a conversion rate similar to that of continuous exposure. escholarship.org
Key findings from FTIR studies on TPGDA photopolymerization include:
The disappearance of the FTIR spectrum peak around 810 cm⁻¹ confirms the development of a crosslinked network. researchgate.nettci-thaijo.org
The conversion of double bonds and the rate of photopolymerization are affected by the viscosity and double bond concentration of the formulation. researchgate.net
Real-time Near-Infrared (RTIR) Spectroscopy
Real-time near-infrared (RTIR) spectroscopy serves as another effective method for monitoring the polymerization kinetics of TPGDA. This technique tracks the disappearance of the first overtone of the =C-H stretching vibration of the acrylate double bonds. One of the key advantages of RTIR is its ability to be used with fiber optics, allowing for remote and in-situ monitoring of the curing process.
Research has employed RTIR to monitor the polymerization kinetics of TPGDA using various photosensitizers and co-initiators. jlu.edu.cn This allows for a direct comparison of the efficiency of different photoinitiating systems in promoting the polymerization of TPGDA. jlu.edu.cn
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-Differential Scanning Calorimetry (Photo-DSC) is a thermal analysis technique that measures the heat flow associated with a material's transitions as a function of temperature or time when exposed to UV light. researchgate.net It is widely used to study the kinetics of photopolymerization reactions by measuring the exothermic heat released during the process. mdpi.com The total heat evolved is directly proportional to the extent of the reaction, allowing for the determination of kinetic parameters such as the rate of polymerization and the final conversion. researchgate.netresearchgate.net
Studies on TPGDA-containing systems using Photo-DSC have provided valuable insights into the curing process. researchgate.netresearchgate.net For example, Photo-DSC has been used to investigate the cure kinetics of TPGDA mixed with a eutectic liquid crystal mixture, revealing complex thermograms with both exothermic (from monomer conversion) and endothermic (from the UV lamp heating the sample) effects. researchgate.nettandfonline.com
The influence of various parameters on TPGDA photopolymerization has been explored using Photo-DSC, including:
UV Light Intensity: Increasing the UV light intensity generally leads to a higher rate of polymerization and conversion, although excessive intensity can sometimes have adverse effects. researchgate.netresearchgate.net
Temperature: Curing at lower temperatures can significantly reduce both the conversion and the polymerization rate. researchgate.net
Photoinitiator Concentration: The concentration of the photoinitiator can be optimized to achieve maximum conversion. researchgate.net
The data obtained from Photo-DSC experiments, such as the heat of reaction, can be used to calculate the degree of conversion as a function of time. mdpi.com
Thermal Analysis Techniques
Thermal analysis techniques are critical for evaluating the thermal stability and decomposition behavior of the crosslinked polymers formed from TPGDA.
Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is used to determine the thermal stability of materials and to study their decomposition kinetics. nih.gov The resulting plot of mass versus temperature is called a thermogram. Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate (Tmax). whiterose.ac.uk
For polymers derived from TPGDA, TGA and DTG analyses reveal their degradation profiles. Pure, cured TPGDA typically exhibits a single-stage degradation process occurring at temperatures between 350°C and 500°C. whiterose.ac.uk However, in formulations containing other components, multiple degradation stages may be observed. whiterose.ac.uk For instance, in a study of a TPGDA-based support ink containing tri(propylene glycol) methyl ether (TGME), the first degradation stage between 150°C and 250°C was attributed to the evaporation of TGME, while the second stage around 400°C corresponded to the degradation of the cured TPGDA network. whiterose.ac.uk
The temperature at which 5% weight loss occurs (T5%) is often used as an indicator of the onset of thermal degradation. whiterose.ac.uk TGA is also informative for determining the upper temperature limit for other thermal analyses like DSC. mdpi.com
| Material | T5% (°C) | Tmax1 (°C) | Tmax2 (°C) | Reference |
|---|---|---|---|---|
| Pure Cured TPGDA | - | - | ~400 | whiterose.ac.uk |
| Support Ink (10% TGME) | - | ~200 | ~400 | whiterose.ac.uk |
| Support Ink (20% TGME) | - | ~200 | ~400 | whiterose.ac.uk |
| Support Ink (30% TGME) | - | ~200 | ~400 | whiterose.ac.uk |
Calculation of Activation Energy and Kinetic Parameters (Coats and Redfern Model)
The data obtained from TGA can be used to determine the kinetic parameters of the thermal decomposition process, such as the activation energy (Ea). researchgate.net The activation energy represents the minimum energy required for the decomposition reaction to occur and is a crucial parameter for understanding the thermal stability of a polymer. researchgate.net
The Coats and Redfern model is a widely used integral method for calculating kinetic parameters from non-isothermal TGA data obtained at a single heating rate. neuroquantology.comunnes.ac.id The model involves plotting ln[g(α)/T²] versus 1/T, where g(α) is an algebraic expression for the reaction mechanism, α is the fractional conversion, and T is the absolute temperature. scielo.br The activation energy can be determined from the slope of the resulting straight line.
Morphological and Structural Analysis
The macroscopic properties of TPGDA-based polymers are intrinsically linked to their microscopic and nanoscale structures. Techniques such as X-ray diffraction and scanning electron microscopy are indispensable for probing these structural features.
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. In the context of TPGDA, it is primarily used to characterize the structure of polymers and nanocomposites derived from it.
Pure, amorphous TPGDA-based polymers typically exhibit a broad, non-distinct halo in their XRD patterns, indicative of the absence of long-range ordered crystalline structures. nih.gov However, when TPGDA is used as a matrix for nanocomposites, for instance with the inclusion of nanofillers like montmorillonite (B579905) (MMt) clay, XRD becomes essential for determining the degree of filler dispersion and the resulting morphology. researchgate.netresearchgate.net
In a study on cross-linked (TPGDA)/modified Montmorillonite nanocomposites, XRD was used to analyze the interlayer spacing of the clay platelets. researchgate.net The position of the (001) reflection peak provides information on the distance between the layers. An increase in this spacing, or the complete disappearance of the peak, suggests that the TPGDA monomer has intercalated between the clay layers or that the layers have been fully exfoliated and dispersed within the polymer matrix. researchgate.netconicet.gov.ar For example, research showed that the basal spacing (d-spacing) in cross-linked (TPGDA)/MMt-Li+ nanocomposites was greater than in those with Na+ or K+, indicating a higher degree of intercalation. researchgate.net
Similarly, in the development of nanocomposite coatings, XRD analysis of epoxidized soybean oil acrylate (ESOA) coatings containing nano Al2O3-silane nanoparticles dispersed in TPGDA revealed that the polymer matrix remained largely amorphous. nih.gov However, at higher concentrations of the nanoparticles (6 and 8 wt%), low-intensity peaks corresponding to the nanoparticles appeared, suggesting an enhanced interaction between the polymer and the nanoparticles. nih.gov
Table 1: XRD Findings for TPGDA-based Nanocomposites
| Nanocomposite System | XRD Observation | Interpretation |
|---|---|---|
| Cross-linked (TPGDA)/Montmorillonite-M+ (M=Li, Na, K) | Increased d-spacing of clay platelets, with d(Li+) > d(Na+) > d(K+) researchgate.net | Intercalation of TPGDA into the clay galleries. researchgate.net |
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography, microstructure, and porosity of TPGDA-based materials at the micro- and nanoscale.
In the development of a TPGDA-based polymeric support ink for 3D printing, SEM was used to examine the inner surfaces of fractured samples. core.ac.uk The addition of triethylene glycol methyl ether (TGME) as a solvent to TPGDA resulted in a porous structure after curing, which was clearly visible in SEM images. core.ac.uk This porosity was responsible for a significant reduction in the mechanical modulus of the cured material. core.ac.uk
SEM has also been employed to study the morphology of cured films in hybrid photopolymerization systems. For a mixture of diglycidyl ether of bisphenol-A epoxy resin (E51) and TPGDA, SEM images revealed that the addition of benzoyl peroxide (BPO) resulted in a cured film with a smooth surface and uniform cross-section, in contrast to the plicated surface of a purely free-radical polymerized system. researchgate.net
Furthermore, in the creation of porous supramolecular sorbents, SEM analysis was used to determine the pore diameters of materials formed by the copolymerization of a novel methacrylate-functionalized receptor with TPGDA and porogens. osti.gov The pore sizes were found to be tunable by adjusting the ratio of different porogens, such as cyclohexanol (B46403) and 1-decanol. osti.gov
Table 2: SEM Analysis of TPGDA-based Materials
| Material System | SEM Observation | Finding |
|---|---|---|
| TPGDA with TGME support ink | Formation of a porous structure. core.ac.uk | The addition of TGME creates micro-pores, reducing the mechanical properties. core.ac.ukresearchgate.net |
| E51/TPGDA hybrid cured film | Smooth surface and uniform cross-section with BPO. researchgate.net | BPO improves the morphology of the cured hybrid system. researchgate.net |
| Porous sorbents with TPGDA | Tunable pore diameters (e.g., 100-270 nm). osti.gov | The ratio of porogens controls the final pore size of the material. osti.gov |
Chromatographic and Other Quantitative Analyses
The purity of the TPGDA monomer and the precise chemical structure of the resulting polymers are critical parameters that are assessed using chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of acrylate monomers like TPGDA and for quantifying residual monomers in polymeric materials. perkinelmer.comwaters.comwaters.com The presence of impurities can significantly impact the polymerization process and the final properties of the cured material. perkinelmer.com
A common method for analyzing TPGDA is reversed-phase (RP) HPLC. atamanchemicals.com A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. atamanchemicals.com This method can be scaled for preparative separation to isolate impurities. atamanchemicals.com
HPLC is crucial for quality control in manufacturing, ensuring low levels of impurities such as carbonyl compounds and peroxides. atamanchemicals.com It is also used to analyze the release of unreacted monomers from medical devices made with acrylic copolymers. nih.gov For instance, a validated RP-HPLC method can quantify acrylic monomers in both in vitro and in vivo saline solution matrices, with detection limits sensitive enough to be relevant to cytotoxicity levels. nih.gov
Table 3: Typical HPLC Conditions for Acrylate Monomer Analysis
| Parameter | Condition |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) atamanchemicals.comnih.gov |
| Mobile Phase | Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid) atamanchemicals.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structures. mdpi.com For TPGDA, ¹H NMR and ¹³C NMR are used to confirm the chemical structure and can be employed to characterize the structure of copolymers and the kinetics of polymerization. science.govresearchgate.netdiva-portal.org
¹H NMR spectra of TPGDA show characteristic signals corresponding to the different protons in the molecule, including those of the acrylate double bonds and the propylene (B89431) glycol backbone. chemicalbook.com Similarly, ¹³C NMR provides detailed information about the carbon skeleton. nih.gov
In the study of complex systems, such as waterborne hyperbranched polyurethane acrylate dispersions, ¹H NMR, in conjunction with FTIR, is used to characterize the structure of the synthesized materials. researchgate.net NMR is also a valuable tool for studying the diffusion of molecules within hydrogel networks based on acrylate polymers, which is critical for applications in areas like tissue engineering. science.gov
Advanced Dielectric Characterization Methods
The dielectric properties of TPGDA-based polymers are important for their application in areas such as electronic coatings and as dielectric layers in electronic devices. researchgate.netimim.pl Broadband Dielectric Spectroscopy (BDS) is a powerful technique for studying these properties over a wide range of frequencies and temperatures. acs.org
BDS measures the complex permittivity of a material, providing information on both the dielectric constant (energy storage) and the dielectric loss (energy dissipation). researchgate.nettobreg.org These properties are influenced by the molecular dynamics of the polymer network, such as segmental motions and the dynamic glass transition. acs.org
In a study of TPGDA/montmorillonite nanocomposites, the dielectric properties were investigated over a frequency range of 12 to 200 MHz and a temperature range of 293-373 K. researchgate.nettobreg.org The results indicated that the addition of TPGDA to the montmorillonite improved the AC conductivity, dielectric constant, and dielectric loss compared to the pure montmorillonite. researchgate.nettobreg.org
Different measurement techniques are employed depending on the frequency range. Parallel plate capacitor methods are accurate for frequencies below 10 MHz, while resonant and transmission/reflection methods are used for higher frequencies. acs.org A study characterizing a 3D printable acrylate-based polymer utilized a combination of these methods to cover a broad frequency spectrum from 10 mHz to 100 GHz. acs.org
Table 4: Dielectric Properties of TPGDA-based Materials
| Material System | Frequency Range | Key Findings |
|---|---|---|
| TPGDA/Montmorillonite-Cs+ Nanocomposite | 12 - 200 MHz researchgate.nettobreg.org | Improved AC conductivity, dielectric constant, and dielectric loss compared to pure montmorillonite. researchgate.nettobreg.org |
Applications of Tripropylene Glycol Diacrylate in Advanced Materials Engineering
Radiation-Curable Coatings and Varnishes
TPGDA is a key ingredient in radiation-curable coatings and varnishes designed for application on wood, plastic, and metal substrates. riverlandtrading.comatamanchemicals.com Its use in these formulations contributes to improved gloss, hardness, and chemical resistance, ensuring long-lasting performance. riverlandtrading.com The monomer's ability to polymerize rapidly when exposed to free radicals makes it highly suitable for these applications. allnex.comatamanchemicals.com
In formulations for surface protection, TPGDA contributes to the creation of durable and chemically resistant films. riverlandtrading.comindiamart.com It is used in coatings for a variety of materials to enhance their resilience and appearance. riverlandtrading.comatamanchemicals.com The resulting coatings exhibit good flexibility and resistance to abrasion. atamanchemicals.com
TPGDA is a component in formulations for floor coatings, where it contributes to the durability and wear resistance of the surface. atamanchemicals.comatamanchemicals.comroyal-chem.com It is also used in coatings for plastic substrates, such as those found in automotive applications, and in overprint varnishes for publications and packaging. atamanchemicals.comatamanchemicals.comatamanchemicals.com In these applications, TPGDA helps to provide a protective layer with enhanced flexibility and adhesion. riverlandtrading.comatamanchemicals.com
Table 1: Performance Characteristics of TPGDA in Coatings
| Feature | Description |
| Curing Method | Ultraviolet (UV) and Electron Beam (EB) radiation. riverlandtrading.comatamanchemicals.comatamanchemicals.com |
| Key Properties | Low viscosity, high reactivity, good flexibility. riverlandtrading.comatamanchemicals.com |
| Performance Benefits | Enhanced gloss, hardness, chemical resistance, and abrasion resistance. riverlandtrading.comatamanchemicals.com |
| Common Substrates | Wood, plastic, metal. riverlandtrading.comatamanchemicals.com |
High-Performance Printing Inks
TPGDA is a common component in high-performance printing inks, particularly those cured by UV and EB radiation. riverlandtrading.comatamanchemicals.comatamanchemicals.com Its inclusion in ink formulations helps to improve adhesion, wear resistance, and the speed of drying, which is particularly advantageous in high-speed printing processes. riverlandtrading.com
TPGDA is utilized in various printing ink systems, including flexographic, gravure, and silk screen inks. atamanchemicals.comsfdchem.com Its low viscosity and reactive nature make it a suitable reactive diluent in these formulations. atamanchemicals.comsfdchem.com
In printing applications, TPGDA contributes to the strong adhesion of the ink to a variety of substrates. sfdchem.com Its rapid curing under UV light leads to fast drying times, a critical factor in modern printing operations. riverlandtrading.com
Table 2: TPGDA in Different Printing Ink Systems
| Ink System | Role of TPGDA |
| Flexographic | Used as a reactive diluent to enhance cure speed and adhesion. riverlandtrading.comatamanchemicals.com |
| Gravure | Incorporated to improve ink performance and durability. sfdchem.com |
| Silk Screen | Utilized for its fast curing and good adhesion properties. atamanchemicals.comatamanchemicals.com |
Adhesives and Sealants with Tripropylene (B76144) Glycol Diacrylate
TPGDA is widely used as a reactive diluent and crosslinking agent in the formulation of UV-curable adhesives and sealants. riverlandtrading.comsfdchem.combiogreenware.co.uk It is valued for its ability to enhance bond strength, flexibility, and moisture resistance. riverlandtrading.com These properties make it suitable for applications in electronics, medical devices, and industrial assembly. riverlandtrading.com The inclusion of TPGDA can improve the mechanical properties and adhesion of the final product. sfdchem.com
Additive Manufacturing (3D Printing) Applications
TPGDA is a key ingredient in many photopolymer resins used in 3D printing, where it contributes to fast curing times and the production of durable, high-resolution objects. riverlandtrading.com Its versatility is demonstrated across various additive manufacturing technologies.
In both Stereolithography (SLA) and Digital Light Processing (DLP) technologies, TPGDA is a widely used component in photopolymerizable resins. riverlandtrading.comroyal-chem.com Its primary function is to act as a reactive diluent, reducing the viscosity of the resin formulation to improve flow and recoating of layers during the printing process. uychem.com This is crucial for achieving high-resolution prints. TPGDA's fast curing characteristics, triggered by UV or visible light, contribute to the rapid solidification of the resin, enabling the layer-by-layer fabrication of complex structures. riverlandtrading.comuychem.com
Research has shown that TPGDA can be a core component in resin formulations for both SLA and DLP. For instance, a commercial resin, Arario 410, contains 20-40% TPGDA along with other components like diglycidyl ether of bisphenol and acryloyl morpholine. d-nb.info In another study, a novel hybrid photosensitive resin for SLA was prepared using TPGDA in combination with an epoxy diacrylate and other acrylates, resulting in printed parts with high accuracy, demonstrating a shrinkage factor of less than 2.00% and a curl factor of less than 8.00%. hep.com.cn Furthermore, composite resins for SLA have been produced by mixing TPGDA with urethane (B1682113) acrylate (B77674) (UA) and a photoinitiator, with an optimal TPGDA:UA ratio of 1:1 being identified for desirable mechanical properties. researchgate.netnih.gov In DLP 3D printing, TPGDA has been used as a cross-linker in resins based on long-alkyl chain acrylates like stearyl acrylate (SA) and lauryl acrylate (LA) to create soft semicrystalline polymers with tailorable thermomechanical properties. nsf.gov
The inclusion of TPGDA in these resins allows for a balance of properties such as flexibility, adhesion, and chemical resistance in the final printed objects. riverlandtrading.com
Table 1: Examples of TPGDA in SLA and DLP Resin Formulations
| Printing Technology | Co-components in Resin | Key Finding/Application |
|---|---|---|
| SLA | Urethane Acrylate (UA), Chitosan (B1678972) derivatives | An optimal TPGDA:UA ratio of 1:1 was determined for mechanical strength. researchgate.netnih.gov |
| SLA | Bisphenol A type epoxy diacrylate, Ethoxylated trimethyolpropane triacrylate | The hybrid resin produced parts with high accuracy, with a shrinkage factor <2.00%. hep.com.cn |
| DLP | Stearyl acrylate (SA), Lauryl acrylate (LA) | Used as a cross-linker to create soft semicrystalline polymers with tunable properties. nsf.gov |
The fabrication of complex 3D objects with overhanging structures often requires the use of support materials that can be easily removed after printing. whiterose.ac.ukcore.ac.uk TPGDA has been investigated as a primary component for developing such support inks, particularly for material jetting, a type of 3D printing. whiterose.ac.ukresearchgate.net
In one study, a TPGDA-based support ink was formulated by mixing it with triethylene glycol methyl ether (TGME), a high-boiling-point solvent. whiterose.ac.ukcore.ac.uk The addition of TGME was found to significantly reduce the modulus of the photocured TPGDA structure from 575 MPa down to 27 MPa. whiterose.ac.ukresearchgate.net This reduction in mechanical strength is attributed to the formation of micropores within the cured structure, as the TGME does not participate in the UV-photopolymerization of TPGDA. whiterose.ac.ukcore.ac.uk The resulting soft, gel-like structure is easily removable post-fabrication, facilitating the printing of intricate geometries. whiterose.ac.ukresearchgate.net The support material also demonstrated good thermal stability, with a decomposition temperature around 400 °C. whiterose.ac.uk The viability of this support ink was successfully demonstrated by printing complex objects like a gate-like structure and a propeller. whiterose.ac.ukcore.ac.uk
Table 2: Properties of TPGDA-Based Support Ink
| Property | Value | Significance |
|---|---|---|
| Modulus (Pure TPGDA) | 575 MPa | Provides a baseline for the stiffness of the cured material. whiterose.ac.ukresearchgate.net |
| Modulus (TPGDA with TGME) | 27 MPa | The significant reduction in stiffness allows for easy removal of the support structure. whiterose.ac.ukresearchgate.net |
| T5% Decomposition Temperature | >150 °C | Indicates good thermal stability during the printing process. whiterose.ac.uk |
The concentration and combination of TPGDA in a resin formulation have a direct impact on both the printability and the final mechanical properties of the 3D-printed object. nsf.govmdpi.com Its low viscosity is a key factor in ensuring good printability, as it allows for the formulation of jettable inks with reliable droplet formation. core.ac.ukwhiterose.ac.uk
The mechanical properties of the cured material can be tuned by adjusting the TPGDA content. Formulations consisting solely of TPGDA tend to result in stiff objects. researchgate.netnih.gov However, when used as a cross-linker in combination with other monomers, it can enhance properties like flexural and tensile strength. mdpi.commdpi.com For example, in mica-epoxy acrylate resin composites for DLP, the inclusion of TPGDA contributed to a 132% increase in flexural strength and an 85% increase in tensile strength. mdpi.com In another study, a novel 3D-printing model resin containing TPGDA exhibited flexural strength and tensile strength comparable or superior to many commercial model resins. mdpi.com
Conversely, to achieve more flexible materials, TPGDA can be combined with other compounds. For instance, adding chitosan and its derivatives to a TPGDA/urethane acrylate resin was found to decrease compressive strength but significantly increase tensile strength, imparting flexibility to the cured composite. researchgate.netnih.gov The degree of conversion, which is a measure of how completely the monomer has polymerized, is also influenced by the resin composition. A higher degree of conversion, often associated with better mechanical properties, was observed in an experimental model resin containing TPGDA. mdpi.com
TPGDA is a key crosslinker in the synthesis of resins for creating flexible micromaterials, which are essential for applications like microfluidic devices. sigmaaldrich.comsigmaaldrich.com These devices often require components such as integrated valves and pumps that rely on the elasticity of the material. acs.orgresearchgate.net
While formulations with a high concentration of TPGDA typically produce stiff objects, it can be used to create flexible materials when combined with other monomers. researchgate.netnih.gov Researchers have developed TPGDA-based resins for projection microstereolithography (PμSL) to fabricate microfluidic devices. sigmaaldrich.comacs.org For instance, a homemade resin based on TPGDA was developed that reduced the Young's modulus to approximately 15 MPa, a significant decrease compared to more rigid materials, making it suitable for flexible components. researchgate.net In one application, a TPGDA-based resin was used to 3D-print microfluidic valves with membrane thicknesses of 40 and 100 μm. nih.govresearchgate.net These thin membranes could be repeatedly deflected, demonstrating the material's flexibility. The resulting transparent microchannels could be printed with cross-sections as small as 35 x 46 μm². researchgate.net
Nanocomposites and Hybrid Materials
The incorporation of nanofillers into a TPGDA polymer matrix can lead to the development of nanocomposites with enhanced properties. These hybrid materials leverage the properties of both the polymer and the nanofiller to achieve performance characteristics superior to the individual components.
Research has been conducted on the development of nanocomposites by combining TPGDA with montmorillonite (B579905) (MMt), a type of clay. neuroquantology.comresearchgate.netuniv-msila.dz These nanocomposites are typically synthesized via in-situ physical cross-linking of TPGDA with cationically exchanged montmorillonite. neuroquantology.comresearchgate.net The montmorillonite is often modified with cations such as K+, Na+, and Li+ before being incorporated into the TPGDA matrix. neuroquantology.comresearchgate.net
The resulting TPGDA/MMt nanocomposites have been characterized using various analytical techniques including Fourier Transform Infrared Spectroscopy (FTIR), X-ray diffraction (XRD), Scanning Electron Microscopy (SEM), and Thermogravimetric analysis (TGA). neuroquantology.comresearchgate.net Studies have shown that the addition of TPGDA to the montmorillonite material can enhance its dielectric properties. tobreg.orgresearchgate.net Specifically, improvements in AC conductivity, dielectric constant, tangent loss, and dielectric loss have been observed over a high-frequency range. tobreg.orgresearchgate.net These findings suggest that TPGDA/MMt nanocomposites could be promising materials for electronic and electrical applications.
Table 3: Characterization of TPGDA/Montmorillonite Nanocomposites
| Analytical Technique | Purpose of Analysis | Reference |
|---|---|---|
| Fourier Transform Infrared Spectroscopy (FTIR) | To identify the chemical structure and interactions between TPGDA and montmorillonite. | neuroquantology.comresearchgate.net |
| X-ray Diffraction (XRD) | To study the crystalline structure and the intercalation/exfoliation of montmorillonite layers within the polymer matrix. | neuroquantology.comresearchgate.net |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and dispersion of the montmorillonite within the TPGDA matrix. | neuroquantology.comresearchgate.net |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition behavior of the nanocomposites. | neuroquantology.com |
Tripropylene Glycol Diacrylate with Fumed Silica (B1680970) and Other Nanoparticles
The incorporation of nanoparticles like fumed silica into TPGDA-based systems is a common strategy to enhance material properties. Fumed silica, a type of amorphous silicon dioxide, is used as a reinforcing filler. dergipark.org.tr Its addition to acrylate resins can increase mechanical strength, thermal stability, and dimensional stability. dergipark.org.tr For instance, studies on UV-cured coatings prepared with epoxy diacrylate, TPGDA, and trimethylolpropane (B17298) triacrylate showed that the inclusion of silica nanoparticles modified with (3-mercaptopropyl) trimethoxysilane (B1233946) (MPTMS) led to a significant improvement in the mechanical properties of the resulting nanocomposite films. semanticscholar.org Specifically, the tensile strength of the films increased by a maximum of 77.3%, and Shore A hardness values also saw an increase with the addition of the modified silica nanoparticles. semanticscholar.org
Beyond silica, other nanoparticles are also combined with TPGDA to create advanced materials. Research has been conducted on the development of TPGDA/montmorillonite nanocomposites. tobreg.orgresearchgate.net Montmorillonite is a type of nanoclay that, when integrated with TPGDA, can significantly alter the material's dielectric properties. tobreg.orgresearchgate.net Other research has explored the use of fumed silica as a thixotropic additive in epoxy-acrylate resins to improve the photopolymerization process in 3D printing applications. mdpi.com
Enhanced Dielectric and Mechanical Properties of Nanocomposites
The combination of TPGDA with various nanoparticles yields nanocomposites with significantly improved dielectric and mechanical characteristics.
Dielectric Properties: The development of TPGDA/montmorillonite nanocomposites through in-situ physical cross-linking has been shown to enhance dielectric properties. tobreg.orgresearchgate.net A study analyzing these composites over a high-frequency range (12 to 200 MHz) found that the addition of TPGDA to the montmorillonite material improved AC conductivity, the dielectric constant, tangent loss, and dielectric loss compared to montmorillonite alone. tobreg.orgresearchgate.net
Mechanical Properties: The reinforcement of TPGDA-based polymers with nanoparticles leads to substantial gains in mechanical strength. The inclusion of fumed silica fillers in photocurable composites has been shown to increase the Young's modulus by 100% and tensile strength by 81%. dergipark.org.tr In another study, UV-cured nanocomposite films containing TPGDA and MPTMS-modified silica nanoparticles exhibited a 77.3% increase in tensile strength and enhanced hardness. semanticscholar.org Similarly, the integration of functionalized graphene oxide (FGO) into a polyurethane acrylate (PUA) matrix, a system where TPGDA often acts as a reactive diluent, resulted in a 73% improvement in tensile strength and a 37% increase in the storage modulus. acs.org
The table below summarizes key research findings on the enhanced properties of TPGDA-based nanocomposites.
| Nanoparticle | Polymer Matrix | Property Enhanced | Improvement Noted |
| Fumed Silica | Acrylate Resin | Young's Modulus | ▲ 100% dergipark.org.tr |
| Fumed Silica | Acrylate Resin | Tensile Strength | ▲ 81% dergipark.org.tr |
| MPTMS-Modified Silica | Epoxy Diacrylate / TPGDA | Tensile Strength | ▲ 77.3% semanticscholar.org |
| Functionalized Graphene Oxide (FGO) | Polyurethane Acrylate (PUA) | Tensile Strength | ▲ 73% acs.org |
| Functionalized Graphene Oxide (FGO) | Polyurethane Acrylate (PUA) | Storage Modulus | ▲ 37% acs.org |
| Montmorillonite (MMt) | TPGDA | Dielectric Properties | Improved AC conductivity, dielectric constant, and dielectric loss. tobreg.orgresearchgate.net |
Specialized Polymeric Systems
Crosslinking Agent in Hydrogels and Biocompatible Materials
TPGDA and similar diacrylates are instrumental as crosslinking agents in the formation of hydrogels for biomedical applications, owing to their ability to form stable, biocompatible networks. sfdchem.com Hydrogels made from crosslinked polymers like Poly(ethylene glycol) diacrylate (PEGDA) are hydrophilic, biocompatible, and have low toxicity, making them suitable for tissue engineering, drug delivery, and cell encapsulation. sfdchem.com
In one innovative approach, a dopamine-modified TPGDA was used as a crosslinking agent to create a highly resilient and stretchable hydrogel adhesive. snu.ac.kr This material demonstrated robust tissue adhesion and, importantly, contained hydrolyzable ester bonds within the TPGDA structure, allowing the hydrogel to degrade under physiological conditions. snu.ac.kr In other research, injectable hydrogels based on poly(propylene fumarate-co-ethylene glycol) were crosslinked using a system that included poly(ethylene glycol) diacrylate, a compound functionally similar to TPGDA. nih.gov This system allowed for the tuning of properties such as water content (ranging from 57.1% to 79.7%), gelation time (1.1 to 4.3 minutes), and tensile strength (61.7 to 401.3 kPa), demonstrating its utility for in-situ crosslinkable tissue engineering applications. nih.gov
Integration into Shape Memory Polymers for Sensor Applications
TPGDA is a key component in the formulation of advanced shape memory polymers (SMPs) used in sensor technologies. cnr.itresearchgate.net Researchers have developed chromogenic photonic crystal sensors using smart SMPs composed of polyester/polyether-based urethane acrylates blended with TPGDA. cnr.itresearchgate.net These sensors feature macroporous structures that can be programmed into a collapsed, temporary state. The stepwise recovery of these pores when exposed to specific analytes causes a perceptible change in color. cnr.itresearchgate.net This mechanism has been used to create sensors capable of detecting ethanol (B145695) in solutions with high sensitivity (as low as 10 ppm) and a broad measurement range. cnr.itresearchgate.net
The thermoresponsive nature of TPGDA-based SMPs is central to these applications. A copolymer of polyurethane and TPGDA serves as a model thermoresponsive SMP. acs.orgrsc.org In these systems, a 3D inverse opal structure can be embossed above its glass transition temperature to erase its color and structure, which are then frozen in place upon cooling. When heated again, the polymer recovers its original shape and photonic structure, causing a transition from colorless to colored. rsc.org
Role in Dental Composites and Biomedical Devices
TPGDA is widely utilized in the dental industry as a component in dental composites, adhesives, and other restorative materials. biogreenware.co.ukbiogreenware.com Its function is typically as a crosslinking agent or reactive diluent in the polymer matrix of these materials. sfdchem.comsfdchem.com The inclusion of TPGDA helps to form crosslinked networks upon polymerization, which enhances the mechanical properties and durability of the final dental restoration. sfdchem.com
In advanced dental resin systems, TPGDA (as tripropylene glycol di(meth)acrylate) is listed as a potential monomer in ternary systems that also include thiol and ene monomers. google.com These novel formulations are designed to overcome the drawbacks of traditional dimethacrylate systems by achieving higher functional group conversion and reduced volumetric shrinkage and stress. google.com This leads to dental restorative materials with superior mechanical properties and longevity. google.com Beyond dental fillings, TPGDA is also found in the resins used for artificial nails. atamanchemicals.com
Applications in Optical Fibers
In the field of optics, TPGDA is employed in the manufacturing of coatings for optical fibers. sfdchem.combiogreenware.co.ukbiogreenware.com These coatings serve to protect the delicate glass fiber from physical damage and environmental factors while enhancing its mechanical and optical properties. sfdchem.combiogreenware.com TPGDA is valued in these applications for its contribution to the flexibility and durability of the cured coating. sfdchem.com
A specific application of TPGDA is as a diluent monomer in radiation-curable secondary coatings for optical fibers. google.com.qa In one patented formulation, TPGDA is cited as a preferred second diluent, added to the coating composition to achieve desired viscosity and curing characteristics. google.com.qa The coating is applied in liquid form and then cured with radiation, typically UV light, to form a solid, protective layer over the primary coating of the optical fiber. google.com.qa
Environmental Applications and Material Reutilization
This compound (TPGDA) is a difunctional monomer recognized for its utility in forming cross-linked polymers upon exposure to free radicals. atamanchemicals.comimim.pl Beyond its primary applications in inks and coatings, TPGDA is being explored for environmental applications, particularly in the reutilization of waste materials and in water treatment contexts, leveraging its chemical reactivity and the properties of its polymeric forms. atamanchemicals.comimim.pl
Grafting onto Waste Materials (e.g., Waste Tire Dust)
A significant challenge in environmental management is the recycling of vulcanized rubber, such as that from scrap tires, which does not easily decompose due to its cross-linked structure. scispace.com Surface modification of waste tire dust (WTD) through graft polymerization is a promising strategy to improve its compatibility with other polymers, enabling its use as a filler in new composite materials. imim.plutep.eduresearchgate.net TPGDA has been successfully grafted onto WTD to enhance its properties and facilitate its reuse. imim.plunimap.edu.my
The process often involves activating the WTD surface, for example, using an electron beam, to create sites for the TPGDA monomer to attach and polymerize. unimap.edu.myresearchgate.net This radiation-induced grafting has been shown to successfully introduce functional groups onto the WTD surface. unimap.edu.my Research has focused on optimizing the grafting parameters to maximize the grafting yield (GY), which is the amount of TPGDA successfully bonded to the tire dust.
Key research findings indicate that the grafting yield is influenced by several factors:
Absorbed Dose: The GY tends to increase with the absorbed radiation dose. unimap.edu.myresearchgate.net Studies have explored doses ranging from 20 kGy to 100 kGy. researchgate.net
Monomer Concentration: Higher concentrations of TPGDA generally lead to a higher grafting yield. unimap.edu.my
Temperature and Time: Increased reaction temperature also promotes a higher GY. unimap.edu.my However, the grafting yield may plateau after a certain reaction time. unimap.edu.my
One study achieved a maximum grafting yield of 24.72% under optimized conditions. unimap.edu.my Characterization using Fourier Transform Infrared Spectroscopy (FTIR) confirmed the successful grafting by detecting the appearance of a new peak corresponding to the carbonyl group from TPGDA at approximately 1720-1726 cm⁻¹. unimap.edu.myresearchgate.net Scanning Electron Microscopy (SEM) analysis revealed that the grafted WTD particles appeared thicker and coated, with one study noting an average diameter increase of about 111.5%, indicating the integration of the TPGDA monomer into the WTD backbone. unimap.edu.my This modification is proposed to increase the compatibility of polymer composites, aiding the reutilization of waste materials accumulated in the environment. imim.pl
Parametric Study of TPGDA Grafting onto Waste Tire Dust unimap.edu.my
| Parameter | Condition | Effect on Grafting Yield (GY) |
|---|---|---|
| TPGDA Concentration | Increased | GY Increased |
| Absorbed Dose | Increased | GY Increased |
| Grafting Temperature | Increased | GY Increased |
| Grafting Time | Increased beyond optimum | No significant effect on GY |
Optimal Conditions for TPGDA Grafting unimap.edu.myresearchgate.net
| Parameter | Optimal Value | Result |
|---|---|---|
| TPGDA Concentration | 5 w/v% | Maximum Grafting Yield of 24.72% unimap.edu.my |
| Irradiation Dose | 60 kGy | |
| Reaction Time | 3 hours | |
| Reaction Temperature | 60 °C |
Role in Wastewater Treatment and Antimicrobial Mechanisms
TPGDA and its derivatives have demonstrated properties applicable to water treatment, primarily through antimicrobial mechanisms. atamanchemicals.commdpi.com While TPGDA itself is considered toxic to aquatic organisms, its incorporation into stable, functional polymers can create materials with beneficial properties for disinfection and biomedical applications. arkema.com The production process of TPGDA has also been a focus of environmental improvement, with new methods being developed to reduce or eliminate the discharge of organic wastewater, which is a significant issue in conventional synthesis. patsnap.comgoogle.com
The antimicrobial activity of TPGDA-based materials stems from several mechanisms:
Polymer Coating: One proposed mechanism suggests that the hydroxyl group in TPGDA can react with fatty acids, forming a polymer that coats the bacterial cell membrane. atamanchemicals.com This coating prevents the entry of essential nutrients into the cell, thereby inhibiting bacterial growth. atamanchemicals.com
Contact-Killing Surfaces: A major application is the creation of "contact-killing" surfaces, where the antimicrobial agent is bound to a material and kills microorganisms upon direct contact without being released. mdpi.com This avoids the depletion of the agent and reduces environmental contamination. mdpi.com Quaternary ammonium (B1175870) compounds (QACs) are often used for this purpose due to their positive charge, which interacts with the negatively charged bacterial cell membranes, leading to their disruption. mdpi.com
Functionalized Dendrimers: Researchers have synthesized quaternary ammonium dendrimers using TPGDA. mdpi.comscilit.com These hyperbranched, functionalized molecules have been incorporated into materials like bone cement and have shown the ability to kill both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. mdpi.comscilit.comnih.gov The modified material demonstrates sustained bactericidal activity, in some cases for as long as 30 days. mdpi.comscilit.com
Copolymerization with Antimicrobial Agents: TPGDA can be copolymerized with other substances that possess antimicrobial properties. For instance, a UV-curable oligomer synthesized from citric acid (which is known to be antimicrobial) has been combined with TPGDA and an epoxy acrylate. emerald.comresearchgate.net The resulting UV-cured coating exhibited good mechanical and thermal properties, and importantly, showed an increased zone of inhibition against S. aureus as the content of the citric acid-based oligomer increased. emerald.comresearchgate.net
These antimicrobial materials have potential applications in various fields, including biomedical devices and potentially in the treatment of effluents or process water where microbial control is necessary. mdpi.com
Theoretical and Computational Modeling of Tripropylene Glycol Diacrylate Systems
Molecular Dynamics and Simulation Studies of Polymerization
Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the polymerization of TPGDA at an atomic and molecular level. These simulations allow for the detailed examination of the physical and chemical evolution of the system during polymerization, which is often difficult to probe experimentally.
Reactive force fields, such as ReaxFF, are particularly well-suited for simulating the complex chemical reactions that occur during the free-radical polymerization of acrylates like TPGDA. escholarship.orgresearchgate.net These force fields can model the formation and breaking of chemical bonds, enabling the simulation of initiation, propagation, and termination steps of the polymerization process. The development of optimized reactive force fields for acrylate (B77674) systems, trained against extensive quantum chemistry data, has improved the accuracy of these simulations in capturing polymerization thermodynamics and kinetics. escholarship.org
MD simulations have been employed to compare the conformational behavior of different diacrylate monomers. For instance, a study comparing 1,6-hexanediol diacrylate (HDDA) and TPGDA revealed that TPGDA is more flexible and can adopt a wider range of conformations. elsevierpure.comnih.gov This flexibility can lead to a higher probability of intramolecular crosslinking, where the terminal functional groups of the same molecule react with each other. elsevierpure.comnih.gov This finding from MD simulations helps to explain experimentally observed differences in the hardness of UV-cured materials based on these monomers. elsevierpure.comnih.gov
The general workflow for such simulations involves:
System Setup: A simulation cell is created by randomly packing a specified number of TPGDA monomers.
Equilibration: The system is then equilibrated at a desired temperature and pressure using an appropriate ensemble (e.g., NVT or NPT) to achieve a stable liquid state.
Initiation: A certain percentage of monomers are made reactive to mimic the initiation step of polymerization.
Production Run: The simulation is run for a sufficient duration to allow for the propagation of the polymerization reactions and the formation of a crosslinked network.
Analysis: The trajectory of the simulation is analyzed to extract information about the reaction kinetics, network topology, and material properties. uva.nl
These simulations provide a link between the molecular-level characteristics of the TPGDA monomer and the macroscopic properties of the resulting polymer network. uva.nl
Predictive Models for Curing Kinetics and Material Properties
Predictive models are essential for understanding and optimizing the curing process of TPGDA-based formulations. These models can describe the influence of various factors, such as temperature and UV intensity, on the rate and extent of polymerization, as well as on the final material properties.
The curing kinetics of acrylate photopolymers, including TPGDA, can be effectively described by phenomenological models such as the Kamal–Sourour method. researchgate.net These models can be parameterized using experimental data from techniques like photo-differential scanning calorimetry (photo-DSC) to create a holistic model that describes the simultaneous dependency of the curing behavior on both temperature and UV intensity. researchgate.net Such models are crucial for predicting the degree of cure under different processing conditions. researchgate.net
The temperature-dependent ionic conductivity of TPGDA systems can be analyzed using established physical models. A study on the ionic conductivity of TPGDA and its blends with liquid crystals revealed two distinct temperature-dependent regions. mdpi.comresearchgate.net At higher temperatures, the ionic conductivity follows the Arrhenius model, which describes a thermally activated process with a constant activation energy. mdpi.comresearchgate.net However, at lower temperatures, the conductivity is better described by the Vogel-Tamman-Fulcher (VTF) equation, which accounts for the coupling of ion transport with the segmental motion of the polymer chains. mdpi.comresearchgate.netscience.govrsc.orgresearchgate.net
The VTF equation is given by:
σ(T) = σ₀ * exp[-B / (T - T₀)]
where:
σ is the ionic conductivity
σ₀ is a pre-exponential factor
B is a parameter related to the activation energy
T is the absolute temperature
T₀ is the ideal glass transition temperature
By fitting experimental conductivity data to the Arrhenius and VTF models, key parameters such as activation energies can be determined, providing insights into the ion transport mechanisms within the TPGDA matrix. mdpi.comresearchgate.net
Effective Medium Theories (EMTs) are used to predict the effective dielectric properties of composite materials, such as those made by incorporating fillers into a TPGDA matrix. ust.hkcomsol.jp These theories treat the composite as a homogeneous medium with effective properties derived from the properties and volume fractions of its constituent phases.
Common EMT models include:
Maxwell-Garnett Theory: Suitable for composites with a low concentration of well-dispersed inclusions.
Bruggeman Theory: Applicable to composites where the different phases are randomly intermixed. ust.hkcomsol.jp
These models can be used to predict the dielectric constant of TPGDA-based composites, for example, those containing montmorillonite (B579905) nanoclay. researchgate.nettobreg.org By comparing the theoretical predictions with experimental measurements, one can gain a better understanding of the microstructure of the composite and the influence of the filler on the dielectric properties. It is important to note that the validity of EMTs is generally limited to composites where the dimensions of the inclusions are much smaller than the wavelength of the applied electric field. aps.org
Computational Design of Tripropylene (B76144) Glycol Diacrylate-Based Formulations
Computational methods are increasingly being used for the rational in silico design of polymer formulations, including those based on TPGDA. nih.govuniga.ac.id These approaches can significantly reduce the time and cost associated with experimental trial-and-error methods by enabling the virtual screening of potential components and the prediction of their impact on the final material properties.
The computational design process for TPGDA-based formulations can involve several stages:
Component Screening: Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to screen a library of potential functional monomers, cross-linkers, and additives. nih.govnih.gov These calculations can estimate the interaction energies between different components, helping to identify promising candidates for a specific application.
Pre-Polymerization Simulation: MD simulations can be used to study the behavior of the formulation before curing, providing insights into the miscibility of the components and the initial distribution of reactive groups.
Polymerization and Property Prediction: Reactive MD simulations can then be used to model the polymerization process and predict the properties of the resulting polymer network, such as its mechanical strength, glass transition temperature, and thermal stability. nih.gov
Integration with Machine Learning: Machine learning (ML) and artificial intelligence (AI) are also being integrated into the design workflow. mdpi.com By training ML models on existing experimental and computational data, it is possible to develop predictive models that can rapidly screen new formulations and suggest optimal compositions. mdpi.com
This computational approach allows for a more targeted and efficient development of TPGDA-based materials for a wide range of applications, from coatings and inks to biomedical devices. researchgate.net
Simulation of Microstructure Formation in Cured Networks
The final properties of a cured TPGDA network are intimately linked to its three-dimensional microstructure. Computational simulations provide a powerful means to investigate the formation of this network and to understand how it influences the material's macroscopic behavior.
MD simulations, often in combination with graph theory, can be used to track the evolution of the polymer network during curing. uva.nl These simulations can provide detailed information on:
Gel Point: The point at which a continuous network spanning the entire system is formed.
Network Topology: The connectivity of the network, including the distribution of crosslinks, the formation of cycles, and the presence of defects.
Free Volume: The empty space between the polymer chains, which can influence properties such as diffusion and mechanical response. nih.gov
For example, simulations of diacrylate polymerization have shown that the flexibility of the monomer can play a significant role in the network topology by promoting the formation of small cycles. uva.nl
Coarse-grained (CG) MD simulations can be used to study microstructure formation on larger length and time scales than are accessible with all-atom simulations. mdpi.comresearchgate.netmdpi.com In the CG approach, groups of atoms are represented as single "beads," which reduces the computational cost of the simulation. This allows for the investigation of phenomena such as phase separation and the formation of heterogeneous microstructures in more complex TPGDA-based formulations.
The insights gained from these simulations are crucial for establishing structure-property relationships and for designing TPGDA-based materials with optimized performance.
Future Research Directions and Emerging Trends
Development of Novel Tripropylene (B76144) Glycol Diacrylate Derivatives with Tailored Properties
The development of new TPGDA derivatives is a promising area of research aimed at fine-tuning material properties for specific applications. By chemically modifying the basic TPGDA structure, researchers can enhance characteristics such as curing speed, hardness, flexibility, and adhesion.
One approach involves the incorporation of other glycols and polyols into the TPGDA synthesis process. For instance, a modified TPGDA has been developed that includes polyesterglycol and pentaerythritol in its formulation. This modification results in a higher photocuring speed and increased film hardness, making it suitable for applications requiring rapid processing and durable finishes google.com.
The synthesis of these modified TPGDA molecules can be achieved through a multi-step esterification process. The selection of catalysts and polymerization inhibitors is crucial in this process to ensure high product yield and stability google.com.
| Component | Function in Modified TPGDA | Resulting Property Enhancement |
| Polyesterglycol PD | Co-monomer | Increased photocuring speed |
| Pentaerythritol | Crosslinking agent | Higher film hardness |
| p-methyl benzenesulfonic acid | Catalyst | Facilitates esterification |
| MEHQ, copper chloride | Polymerization inhibitors | Prevents premature polymerization |
This table illustrates the components and their roles in creating modified TPGDA derivatives with enhanced properties.
Future work in this area will likely focus on creating a wider range of TPGDA derivatives with a broader spectrum of properties. This could involve the incorporation of different functional groups to introduce novel characteristics like self-healing capabilities or stimuli-responsiveness.
Integration of Tripropylene Glycol Diacrylate in Multifunctional and Smart Materials
The integration of TPGDA into multifunctional and smart materials is an exciting frontier in materials science. These materials are designed to respond to external stimuli such as temperature, light, or pH, or to possess multiple functions simultaneously.
TPGDA is being explored as a key ingredient in the formulation of shape memory polymers (SMPs). When copolymerized with monomers like tertiary butyl acrylate (B77674), the resulting material exhibits a shape memory effect, allowing it to return to its original shape from a deformed state upon heating mdpi.comnih.govresearchgate.net. The inclusion of TPGDA contributes to the crosslinked network that is essential for the material's shape memory properties.
Another area of research is the development of TPGDA-based nanocomposites. By incorporating nanofillers such as modified montmorillonite (B579905) clay, the mechanical and thermal properties of the TPGDA polymer can be significantly enhanced researchgate.net. The in-situ cross-linking of TPGDA in the presence of these nanofillers leads to materials with a synergistic combination of properties from both the polymer matrix and the reinforcement researchgate.net.
| Smart Material System | Role of TPGDA | Key Properties and Applications |
| Shape Memory Polymers (SMPs) | Crosslinking comonomer | Temperature-responsive shape change, applications in soft robotics and biomedical devices. |
| Nanocomposites | Polymer matrix | Enhanced mechanical strength, thermal stability, and barrier properties for advanced coatings and structural components. |
This table summarizes the integration of TPGDA into smart material systems and the resulting functionalities.
The future of TPGDA in this field lies in the development of more sophisticated smart materials with tunable and complex responses. This could include its use in 4D printing, where the printed object can change its shape or function over time in response to environmental cues mdpi.comnih.govresearchgate.net.
Advancements in Sustainable Synthesis and Recycling Methodologies
There is a growing emphasis on developing more environmentally friendly methods for the synthesis of TPGDA and for the recycling of TPGDA-based materials. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in the production process jddhs.comunife.itnih.govmdpi.com.
Traditional synthesis of TPGDA involves an esterification reaction followed by neutralization and washing steps, which can generate significant amounts of wastewater patsnap.com. Innovative approaches are being developed to address this issue. One such method utilizes exchange resins to remove unreacted starting materials and catalysts, thereby eliminating the need for washing and reducing wastewater production patsnap.com. This not only makes the process more environmentally friendly but can also increase the product yield by over 5% patsnap.com.
Another key area of advancement is the development of more efficient catalysts. Sumitomo Chemical has developed a high-performance niobium catalyst that allows for the high-yield production of dipropylene glycol (DPG) and tripropylene glycol (TPG), the precursors to TPGDA, in an energy-saving process sumitomo-chem.co.jpsumitomo-chem.co.jp. This catalytic process offers a more direct and efficient route to TPGDA synthesis compared to traditional methods where TPG is a byproduct of propylene (B89431) glycol production sumitomo-chem.co.jpsumitomo-chem.co.jp.
| Sustainable Approach | Description | Key Benefits |
| Exchange Resin Purification | Use of ion exchange and macroporous adsorption resins to purify the TPGDA product. | Eliminates wastewater from neutralization and washing, increases product yield. patsnap.com |
| High-Performance Catalysis | Development of novel catalysts, such as niobium-based catalysts, for the direct synthesis of TPG. | High yield, energy-saving process, long catalyst life. sumitomo-chem.co.jpsumitomo-chem.co.jp |
| Clean Production Method | A multi-step process involving neutralization with sodium hydroxide, adsorption of salts with magnesium polysilicate, and decolorization with bentonite and calcium oxide. | Reduced by-products and wastewater, improved product quality. google.com |
This table highlights key advancements in the sustainable synthesis of TPGDA.
While significant progress has been made in sustainable synthesis, research into the recycling of TPGDA-based polymers is still an emerging area. Future efforts will likely focus on developing methods for the depolymerization of crosslinked TPGDA networks to recover the monomer or other valuable chemicals, contributing to a more circular economy.
Deeper Understanding of Complex Reaction-Diffusion Phenomena in Curing Systems
A thorough understanding of the curing process of TPGDA is essential for optimizing its performance in various applications. The photopolymerization of TPGDA is a complex process involving intricate reaction-diffusion phenomena that govern the final properties of the cured material elsevierpure.commdpi.comnih.gov.
Researchers are utilizing techniques like real-time FTIR–attenuated total reflection (ATR) spectroscopy to study the kinetics of TPGDA photopolymerization researchgate.net. These studies have revealed that the temperature dependence of the polymerization rate can be influenced by the type of photoinitiator used researchgate.net. Furthermore, the induction period at the beginning of the polymerization is strongly affected by temperature, primarily due to the decreased solubility of oxygen in the acrylate at higher temperatures researchgate.net.
Kinetic models are being developed to better predict and control the curing behavior of TPGDA-based systems researchgate.net. These models take into account factors such as UV intensity and temperature to provide a holistic understanding of the curing process researchgate.net. The Kamal–Sourour method, for example, has shown excellent accuracy in describing the curing reaction of acrylate systems researchgate.net.
| Research Area | Key Findings and Implications |
| Kinetics of Photopolymerization | The rate of polymerization and the induction period are highly dependent on temperature and the choice of photoinitiator. This knowledge allows for better control over the curing process. researchgate.net |
| Reaction-Diffusion Modeling | Quantitative models are being developed to predict the curing behavior under different conditions, which is crucial for applications like holography and additive manufacturing where precise control is required. researchgate.net |
| Impact of Oxygen Inhibition | The presence of oxygen can significantly inhibit the polymerization of TPGDA. Understanding this effect is key to achieving complete and efficient curing, especially in thin films. researchgate.net |
This table outlines the key areas of research into the curing phenomena of TPGDA.
Future research in this area will focus on developing more sophisticated models that can account for a wider range of variables, including the presence of fillers and other additives. A deeper understanding of these complex phenomena will enable the fabrication of materials with highly controlled and uniform properties.
Expanding Applications in Advanced Manufacturing and Biomedical Engineering
The unique properties of TPGDA make it a promising material for a variety of advanced manufacturing and biomedical applications. Its fast curing speed, low viscosity, and ability to form durable crosslinked networks are particularly advantageous in these fields.
In the realm of advanced manufacturing, TPGDA is widely used in 3D printing, also known as additive manufacturing. It is a key component in UV-curable resins for stereolithography (SLA) and digital light processing (DLP) technologies, where it enables the rapid production of high-resolution and durable parts riverlandtrading.comroyal-chem.com. TPGDA is also being investigated for use as a support material in material jetting, a type of 3D printing that allows for the creation of complex geometries nottingham.edu.cnwhiterose.ac.ukresearchgate.net.
The biomedical field is another area where TPGDA is finding new applications. It is already used in dental materials, such as adhesives and composites, due to its biocompatibility and ability to be cured on demand with light biogreenware.co.uksfdchem.com. Furthermore, TPGDA is used in the coatings for optical fibers, which have various medical applications biogreenware.co.uk.
While the direct use of TPGDA in tissue engineering is still being explored, similar diacrylates like poly(ethylene glycol) diacrylate (PEGDA) are extensively used to create hydrogel scaffolds for tissue regeneration nih.govmdpi.com. This suggests a strong potential for TPGDA, possibly in modified forms, to be used in similar applications mdpi.comnih.gov.
| Application Area | Specific Use of TPGDA | Key Advantages |
| 3D Printing (Additive Manufacturing) | Component of UV-curable resins for SLA and DLP; support material for material jetting. | Fast curing, high resolution, production of durable and complex parts. riverlandtrading.comroyal-chem.comnottingham.edu.cnwhiterose.ac.ukresearchgate.net |
| Dental Materials | Component in dental adhesives and composites. | Biocompatibility, light-curable, good adhesion. biogreenware.co.uksfdchem.com |
| Optical Fiber Coatings | Protective coating for optical fibers. | Protects fibers, maintains optical clarity. biogreenware.co.uk |
| Potential in Tissue Engineering | As a component for creating hydrogel scaffolds. | Biocompatibility, tunable mechanical properties, ability to form porous structures. nih.govmdpi.commdpi.comnih.gov |
This table showcases the expanding applications of TPGDA in advanced manufacturing and biomedical engineering.
The future of TPGDA in these fields will likely involve the development of specialized formulations with enhanced biocompatibility and tailored mechanical properties for specific applications, such as patient-specific implants and advanced drug delivery systems.
Q & A
Q. What is the primary role of TPGDA in ultraviolet (UV)-curable coatings, and how does it influence polymerization kinetics?
TPGDA acts as a reactive diluent in UV-curable systems, serving two critical functions: (1) reducing the viscosity of oligomers like epoxy acrylate for better substrate adhesion and film formation, and (2) participating in free-radical polymerization to enhance crosslinking density. Its branched polyether backbone enables low volatility and rapid curing under UV/EB irradiation. Methodologically, researchers should measure viscosity-temperature relationships using rotational viscometry and validate curing efficiency via FTIR to track double-bond conversion .
Table 1: Viscosity of EA-TPGDA mixtures at varying mass ratios (298.15–313.15 K)
| EA:TPGDA (wt%) | Viscosity (mPa·s) at 298.15 K | Activation Energy (kJ/mol) |
|---|---|---|
| 100:0 | 4500 | 28.5 |
| 70:30 | 1200 | 24.1 |
| 50:50 | 600 | 19.8 |
| Source: Liu et al. (2015) |
Q. How do solubility properties of TPGDA impact its utility in formulation design?
TPGDA is soluble in low-polarity solvents (e.g., petroleum solvents, tripropylene glycol diacrylate) but insoluble in water. This polarity gradient allows its use in hybrid (water-oil) systems when combined with amphiphilic photoinitiators like MO-TEA, enabling >80% double-bond conversion in polyethylene glycol diacrylate (PEG400DA) . For formulation optimization, researchers should conduct solubility tests via turbidity measurements and Hansen solubility parameter analysis.
Advanced Research Questions
Q. How can synthesis protocols for TPGDA be optimized to minimize byproducts during direct esterification?
TPGDA is synthesized via acid-catalyzed esterification of tripropylene glycol with acrylic acid. Key parameters include:
- Catalyst selection : Sulfonic acids (e.g., p-toluenesulfonic acid) at 0.5–1.5 wt%.
- Inhibitors : Hydroquinone (50–200 ppm) to prevent premature polymerization.
- Solvent-assisted azeotropic distillation : Toluene or cyclohexane to remove water and shift equilibrium. Post-synthesis, purity is validated using GC-MS to quantify residual monomers (<0.5%) and FTIR to confirm esterification .
Q. What methodological approaches resolve contradictions in viscosity models for TPGDA-based mixtures?
While the Andrade equation (η = A·exp(B/T)) effectively predicts viscosity-temperature dependence in EA-TPGDA systems, deviations arise at high TPGDA concentrations (>50 wt%) due to hydrogen bonding between hydroxyl groups and acrylate moieties. Researchers should combine rotational viscometry with molecular dynamics simulations to model intermolecular interactions and refine empirical correlations .
Q. How does TPGDA function as a reducing agent in nanoparticle synthesis, and what analytical techniques validate its role?
In silver nanoparticle synthesis, TPGDA’s hydroxyl groups reduce Ag⁺ ions to Ag⁰ under alkaline conditions. Researchers must:
Q. What advanced polymerization techniques (e.g., RAFT) leverage TPGDA to control polymer architecture?
In RAFT dispersion polymerization, TPGDA acts as a crosslinker to synthesize branched poly(methyl methacrylate) microspheres. Key steps:
- Optimize chain-transfer agent (CTA) concentration (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate) to balance branching and dispersity.
- Use SEM to analyze microsphere morphology and GPC to determine molecular weight distribution (Đ < 1.3) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on TPGDA’s environmental persistence, and how can these gaps be addressed?
Discrepancies arise from varying analytical methods (e.g., LC-Q-Orbitrap-HRMS vs. GC-MS) and matrix effects in complex samples like recycled plastics. Researchers should:
- Standardize extraction protocols (e.g., QuEChERS for NIAS detection).
- Use isotopic labeling (¹³C-TPGDA) to track degradation pathways in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
